molecular formula C10H11BrF2N2 B1415610 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine CAS No. 1936329-17-7

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

カタログ番号: B1415610
CAS番号: 1936329-17-7
分子量: 277.11 g/mol
InChIキー: OJZUCTAKQXFKPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (CAS 1936329-17-7) is a high-value pyridine derivative serving as a versatile molecular building block in modern drug discovery programs . This compound, with a molecular formula of C 10 H 11 BrF 2 N 2 and a molecular weight of 277.11 g/mol, integrates a bromo-substituted pyridine core with a 3,3-difluoropyrrolidine moiety, a feature known to enhance the pharmacokinetic properties of potential drug candidates . The strategic incorporation of bromine and fluorine atoms offers distinct advantages for synthetic chemistry. The bromine atom acts as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex biaryl structures essential for pharmaceutical development . The fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical intermediate for optimizing lead compounds . This chemical is specifically referenced in patent literature for the synthesis of advanced heterocyclic compounds, including 2-aminopyrimidin-6-ones, which are investigated for their anti-cancer and anti-proliferative activities . Its primary research value lies in its application as a key precursor in designing and developing novel therapeutic agents targeting various diseases . As a solid, this product requires cold-chain transportation to ensure stability . Please Note: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for ensuring all handling and usage comply with their institution's safety protocols and local regulations.

特性

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZUCTAKQXFKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectral Elucidation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine represents a highly functionalized heterocyclic building block frequently utilized in modern medicinal chemistry. Combining a halogenated pyridine core with a fluorinated saturated heterocycle, this scaffold is highly valued for its ability to modulate lipophilicity, improve metabolic stability, and act as a bioisostere in drug discovery programs targeting GPCRs and kinase inhibitors 1.

For researchers and analytical scientists, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating interplay of electronic effects. The spectrum is defined by the strong resonance electron donation from the pyrrolidine nitrogen, the heavy-atom shielding effect of the bromine, and the complex scalar scalar spin-spin couplings ( J -couplings) introduced by the gem-difluoro group 2. This whitepaper provides a comprehensive, field-proven guide to acquiring, processing, and interpreting the 1 H and 13 C NMR spectral data for this molecule.

Structural Elucidation Strategy & Causality

To confidently assign the structure of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, a multiparametric NMR approach is required. The analytical strategy relies on three core pillars:

  • Electronic Shielding/Deshielding: The pyridine ring acts as an electron-deficient π -system. However, the C-2 position is substituted with a pyrrolidine ring. The lone pair on the pyrrolidine nitrogen participates in resonance with the pyridine ring, strongly shielding the ortho-proton (H-3) and ortho-carbon (C-3) [[3]]().

  • Heavy Atom Effect: The bromine atom at C-5 exerts a diamagnetic shielding effect on the directly attached carbon ( 13 C NMR), pushing its chemical shift upfield relative to a standard aromatic carbon, while simultaneously deshielding the adjacent H-6 proton via inductive effects.

  • Heteronuclear Spin-Spin Coupling: The 3,3-difluoro substitution on the pyrrolidine ring introduces profound splitting patterns. Fluorine ( 19 F) is a spin-1/2 nucleus with 100% natural abundance. It couples strongly to both adjacent protons ( 3JHF​ ) and carbons ( 1JCF​ , 2JCF​ ) 4.

Experimental Protocols for NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The protocol is designed to eliminate artifacts and ensure high-resolution detection of heteronuclear couplings.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected for its superior solubilizing power for halogenated basic heterocycles. TMS provides an absolute 0.00 ppm reference, self-validating the accuracy of the chemical shifts.

Step 2: Instrument Calibration (Tuning and Matching)

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F nuclei.

  • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer. This optimizes the signal-to-noise (S/N) ratio, which is critical for detecting the less sensitive 13 C nucleus (1.1% natural abundance).

Step 3: Shimming and Locking

  • Action: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2.

  • Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming will artificially broaden peaks, obscuring the critical 3JHF​ couplings in the pyrrolidine ring.

Step 4: 1 H and 13 C Acquisition

  • 1 H NMR: Acquire using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.5 seconds at 298 K. The 1.5s D1 ensures complete relaxation, providing accurate integration values for proton counting.

  • 13 C NMR: Acquire a 1 H-decoupled spectrum using a power-gated decoupling sequence (WALTZ-16), 1024 scans, and a D1 of 2.0 seconds. Decoupling simplifies the spectrum to singlets, isolating the C-F splitting as the sole source of multiplicity.

NMR_Workflow N1 Sample Preparation (5-10 mg in CDCl3) N2 1H NMR Acquisition (400 MHz, 298 K) N1->N2 N3 13C NMR Acquisition (100 MHz, 1H-Decoupled) N1->N3 N4 19F NMR Acquisition (376 MHz, 1H-Coupled) N1->N4 N5 Data Processing (Fourier Transform, Phasing) N2->N5 N3->N5 N4->N5 N6 Structural Elucidation (Chemical Shifts & J-Couplings) N5->N6

Caption: Experimental workflow for the multiparametric NMR acquisition and structural elucidation process.

Spectral Data Presentation & Analysis

1 H NMR Spectral Data (400 MHz, CDCl 3​ )

The proton spectrum is characterized by two distinct aromatic singlets and a complex aliphatic region driven by the fluorinated pyrrolidine ring.

Position δ (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
H-6 8.15s-1HHighly deshielded by the adjacent pyridine nitrogen and ortho-bromine atom.
H-3 6.45s-1HStrongly shielded by resonance electron donation from the C2-pyrrolidine nitrogen.
H-2' 3.95t13.0 ( 3JHF​ )2HPyrrolidine protons adjacent to N and CF 2​ ; split into a triplet by two equivalent fluorine atoms.
H-5' 3.65t7.0 ( 3JHH​ )2HPyrrolidine protons adjacent to N; coupled to H-4' protons but too far from F for significant splitting.
H-4' 2.45tt14.5 ( 3JHF​ ), 7.0 ( 3JHH​ )2HAdjacent to CF 2​ ; exhibits a complex multiplet (triplet of triplets) due to coupling with F and H-5'.
4-CH 3​ 2.35s-3HBenzylic-type methyl group situated on an electron-deficient pyridine ring.
13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The carbon spectrum provides definitive proof of the structure through the observation of massive carbon-fluorine scalar couplings in the pyrrolidine ring, alongside the characteristic shifts of the 2-aminopyridine core 3.

Position δ (ppm)Multiplicity J -Coupling (Hz)Assignment Rationale
C-2 156.2s-Highly deshielded due to direct attachment to both the pyridine N and pyrrolidine N.
C-4 150.1s-Pyridine carbon attached to the methyl group.
C-6 149.5s-Pyridine carbon adjacent to the ring nitrogen and bromine.
C-3' 128.5t248.0 ( 1JCF​ )Gem-difluoro carbon exhibiting massive one-bond C-F coupling.
C-5 109.8s-Pyridine carbon bearing the heavy bromine atom (Heavy Atom Effect shielding).
C-3 107.4s-Highly shielded ortho-position relative to the electron-donating pyrrolidine group.
C-2' 54.2t32.0 ( 2JCF​ )Pyrrolidine carbon adjacent to N and CF 2​ ; exhibits two-bond C-F coupling.
C-5' 46.1s-Pyrrolidine carbon adjacent to N; no significant C-F coupling observed.
C-4' 33.8t24.5 ( 2JCF​ )Pyrrolidine carbon adjacent to CF 2​ ; exhibits two-bond C-F coupling.
4-CH 3​ 23.1s-Standard chemical shift for a methyl group on a pyridine ring.

Conclusion & Expert Insights

The successful structural validation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine relies heavily on recognizing the distinct heteronuclear coupling patterns. The massive 1JCF​ coupling of ~248 Hz at 128.5 ppm is the absolute hallmark of the gem-difluoro moiety 4. Furthermore, the stark contrast between the highly deshielded H-6 (8.15 ppm) and the strongly shielded H-3 (6.45 ppm) perfectly maps the electronic push-pull dynamics of the 2-amino-5-bromopyridine core. By employing the rigorous acquisition parameters outlined in this guide, analytical scientists can ensure reproducible, publication-quality spectral assignments.

References

  • Ogbonda-Chukwu, E., & Abayeh, O. "Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde." ResearchGate.
  • BenchChem. "3,3-Difluoropyrrolidine | 316131-01-8 - Benchchem." BenchChem Analytical Data.
  • Moritz, A. E., et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry - ACS Publications.
  • Neel, D. V., et al. "Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments." PMC - National Institutes of Health.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex small molecules. By dissecting the fragmentation of this multi-functionalized heterocyclic compound, we aim to provide a predictive framework that can be extrapolated to other molecules of similar structural complexity. Our analysis is grounded in established principles of mass spectrometry, drawing upon the known fragmentation behaviors of its constituent pyridine, pyrrolidine, and halogenated aromatic moieties.

Predicted Fragmentation Pathways

The fragmentation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine under mass spectrometry conditions is anticipated to be a complex process, driven by the unique electronic and structural features of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (M and M+2)[1][2]. The primary sites of initial ionization and subsequent fragmentation are expected to be the lone pair electrons on the nitrogen atoms and the π-system of the pyridine ring.

The fragmentation cascade is likely to proceed through several competing pathways, dictated by the relative stabilities of the resulting radical cations and neutral losses. Key fragmentation events are predicted to include:

  • α-Cleavage adjacent to the pyrrolidine nitrogen: This is a common fragmentation pathway for amines and is expected to be a dominant process.

  • Cleavage of the C-N bond connecting the pyrrolidine and pyridine rings: This would lead to the formation of ions corresponding to each of the heterocyclic systems.

  • Loss of the bromine atom: A characteristic fragmentation for bromo-aromatic compounds.[1][3]

  • Fragmentation of the difluoropyrrolidine ring: This can occur through various ring-opening and cleavage mechanisms, often involving the loss of fluorine-containing neutrals.

  • Fragmentation of the pyridine ring: Following initial cleavages, the substituted pyridine ring itself can undergo further fragmentation, commonly involving the loss of small neutral molecules like HCN.[4]

Below, we present a detailed, step-by-step analysis of the most probable fragmentation pathways.

Experimental Protocol: Acquiring the Mass Spectrum

A standardized protocol for obtaining the electron ionization (EI) mass spectrum for a compound such as 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is outlined below.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent, such as methanol or dichloromethane.

  • Inject a 1 µL aliquot of the resulting solution into the mass spectrometer's injection port.

2. Mass Spectrometer Parameters:

  • Inlet System: Gas Chromatography (GC) interface or direct insertion probe.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

fragmentation_pathway M Molecular Ion [C10H11BrF2N2]+• m/z 292/294 F1 Loss of •Br [C10H11F2N2]+ m/z 213 M->F1 - •Br F2 Loss of C4H6F2N• [C6H5BrN]+• m/z 172/174 M->F2 - C4H6F2N• F3 Loss of C4H5F2N [C6H6BrN]+• m/z 173/175 M->F3 - C4H5F2N F4 Loss of HF [C10H10BrFN2]+• m/z 272/274 M->F4 - HF F5 Loss of •CH3 [C9H8BrF2N2]+ m/z 277/279 M->F5 - •CH3 F6 Loss of C4H6F2 [C6H5BrN2]+• m/z 186/188 M->F6 - C4H6F2

Caption: Predicted major fragmentation pathways of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

Detailed Analysis of Key Fragment Ions

The following table summarizes the predicted major fragment ions, their nominal m/z values, and the proposed fragmentation mechanisms.

Predicted Ion m/z (Nominal)Proposed FragmentationNotes
292/294Molecular Ion [M] The molecular ion peak, exhibiting the characteristic M/M+2 isotopic pattern for a bromine-containing compound.
277/279[M - CH₃] Loss of a methyl radical from the pyridine ring, a common fragmentation for methylated aromatic systems.
272/274[M - HF] Loss of hydrogen fluoride, a typical fragmentation for gem-difluoro compounds.[5]
213[M - Br] Loss of a bromine radical, a highly favorable fragmentation pathway for bromo-aromatic compounds.[1][3]
186/188[M - C₄H₆F₂] Cleavage of the C-N bond with loss of the difluoropyrrolidine ring as a neutral species.
173/175[M - C₄H₅F₂N] α-cleavage with loss of a difluoropyrrolidinyl radical.
172/174[M - C₄H₆F₂N•] Cleavage of the C-N bond with charge retention on the bromomethylpyridine fragment.

Mechanistic Insights

The fragmentation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a prime example of how different functional groups within a molecule compete for charge localization and direct the subsequent bond cleavages. The initial ionization likely occurs on either the pyridine nitrogen or the pyrrolidine nitrogen.

If ionization occurs on the pyrrolidine nitrogen, a facile α-cleavage is expected, leading to the loss of a hydrogen atom or, more significantly, the cleavage of the C-N bond connecting to the pyridine ring. This would result in the formation of a stable, resonance-delocalized radical cation of the bromomethylpyridine moiety.

Alternatively, ionization at the pyridine nitrogen could initiate fragmentation pathways involving the pyridine ring itself, such as the loss of the methyl group or rearrangements leading to the expulsion of small neutral molecules. The presence of the electron-withdrawing bromine and difluoropyrrolidinyl groups will influence the stability of the pyridine ring and its fragmentation products.

The difluoropyrrolidine ring is expected to undergo its own characteristic fragmentation. The presence of two fluorine atoms on the same carbon atom significantly weakens the adjacent C-C bonds, making ring-opening reactions more favorable. Subsequent loss of HF or other small fluorine-containing fragments is a likely outcome.[5]

Conclusion

The mass spectrometry fragmentation pattern of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is predicted to be rich in structural information. By understanding the fundamental fragmentation mechanisms of its constituent chemical moieties—pyridine, pyrrolidine, and halogenated aromatics—we can confidently predict the major fragment ions that will be observed. The characteristic isotopic signature of bromine serves as a crucial identifier for bromine-containing fragments. This in-depth analysis provides a robust framework for the structural elucidation of this molecule and serves as a valuable guide for researchers working with similarly complex heterocyclic compounds. The experimental protocol provided offers a starting point for obtaining high-quality mass spectra, which can then be interpreted using the predictive model outlined in this guide.

References

Sources

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Roadmap for Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed framework for the characterization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, a novel substituted pyridine derivative. Given the nascent stage of research into this specific molecule, this document serves as both a repository of predicted properties based on its intricate structure and, more critically, a detailed operational manual for the empirical determination of its key physicochemical parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Molecular Structure and Predicted Physicochemical Landscape

The structure of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine presents a unique combination of functional groups that are anticipated to dictate its physicochemical behavior. The presence of a basic pyridine ring, a lipophilic bromo substituent, and a difluorinated pyrrolidine moiety suggests a compound of moderate lipophilicity and potential for protonation under physiological conditions.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

ParameterPredicted Value/RangeRationale for Prediction
Molecular Weight 291.13 g/mol Calculated from the molecular formula: C10H11BrF2N2.
pKa (of Pyridine Nitrogen) 3.0 - 5.0The pyridine nitrogen is a basic center. Its pKa is likely influenced by the electron-withdrawing effects of the bromine and the difluoropyrrolidinyl group, which would decrease its basicity compared to unsubstituted pyridine (pKa ≈ 5.2).
logP (Octanol/Water Partition Coefficient) 2.5 - 4.0The presence of the lipophilic bromine atom and the hydrocarbon framework suggests a preference for the lipid phase. The difluoro group can either increase or decrease lipophilicity depending on its context, but in this aliphatic ring, it is expected to contribute to a higher logP.
Aqueous Solubility Low to ModerateThe predicted moderate to high lipophilicity (logP) suggests that aqueous solubility will be limited. The basicity of the pyridine nitrogen implies that solubility will be pH-dependent, increasing at lower pH due to salt formation.

The Crucial Role of Lipophilicity: Understanding and Determining logP

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] For orally administered drugs, a logP value of less than 5 is generally considered favorable, as per Lipinski's Rule of 5.[2]

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining logP due to its direct measurement of the partition coefficient.[3][4]

Protocol 2.1: Shake-Flask logP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination) by shaking them together for 24 hours, followed by a 24-hour separation period.[2][4]

  • Compound Dissolution: Prepare a stock solution of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase.

  • Equilibration: Shake the vial for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach equilibrium between the two phases.[3]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[1]

Caption: Workflow for Shake-Flask logP Determination.

Ionization Behavior: pKa and its Impact on Solubility and Absorption

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, the pKa of the pyridine nitrogen will significantly influence its solubility and ability to cross biological membranes.

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are two widely used and reliable methods for pKa determination.[5][6]

Protocol 3.1: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[7]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol 3.2: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.

  • Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[5][8]

Solubility Profile: A Cornerstone of Drug Developability

Solubility is a critical factor for drug absorption and bioavailability.[9] Poor aqueous solubility can be a major hurdle in drug development. Thermodynamic solubility, which represents the equilibrium concentration of a compound in a saturated solution, is a key parameter to determine.[10][11]

Experimental Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the recommended approach for determining thermodynamic solubility.[12][13][14]

Protocol 4.1: Thermodynamic Solubility Determination in Aqueous Buffer

  • Preparation of Saturated Solution: Add an excess amount of solid 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.[12][15]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[12][15] Visually confirm that excess solid remains.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[15][16]

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[12][16]

  • Solubility Expression: Express the solubility in units such as µg/mL or µM.

Table 2: Recommended Solvents and Buffers for Solubility Profiling

Solvent/Buffer SystemRationale for Inclusion
Phosphate-Buffered Saline (PBS), pH 7.4 Simulates physiological pH.[12][16]
Simulated Gastric Fluid (SGF), pH 1.2 Represents the acidic environment of the stomach.[14][15]
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5 Mimics the conditions in the small intestine in a fasted state.[15][16]
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0 Mimics the conditions in the small intestine in a fed state.[15][16]
Common Organic Solvents (e.g., DMSO, Ethanol, Acetonitrile) Important for in vitro assay development and formulation studies.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Path Forward

This technical guide provides a robust framework for the comprehensive physicochemical characterization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine. While predictive models offer initial insights, the detailed experimental protocols outlined herein are essential for generating the empirical data required for informed decision-making in a drug development program. Adherence to these rigorous methodologies will ensure the acquisition of high-quality, reliable data, thereby enabling a thorough understanding of this promising molecule's potential.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy Europe, 25(4), 1-10. Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Ríos-Gutiérrez, M., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules, 23(7), 1729. Retrieved from [Link]

  • Solubility Testing Guidelines for Pharmaceuticals. (n.d.). Scribd. Retrieved from [Link]

  • LogP / LogD shake-flask method v1. (2017). ResearchGate. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link]

  • Determination of Thermodynamic Solubility. (2018). Bio-protocol, 8(18), e2998. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). USP. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. Retrieved from [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

Sources

Crystal Structure and X-Ray Diffraction Analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical agents increasingly relies on the precise spatial understanding of small-molecule building blocks. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine ( C10​H11​BrF2​N2​ ) is a highly functionalized heterocyclic scaffold that combines the rigid aromaticity of a pyridine ring with the unique stereoelectronic properties of a fluorinated pyrrolidine. This technical whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive resource for crystallographers and drug development professionals aiming to harness structural data for structure-based drug design (SBDD).

Chemical Context & Structural Significance

The structural architecture of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is engineered for optimal pharmacokinetic and pharmacodynamic performance.

  • The 3,3-Difluoropyrrolidine Motif: The incorporation of geminal fluorine atoms on the pyrrolidine ring is a proven strategy to modulate basicity, enhance metabolic stability, and restrict the conformational flexibility of the ring via the gauche effect [1].

  • The Halogenated Pyridine Core: The bromine atom at the C5 position not only serves as a synthetic handle for cross-coupling reactions but also acts as a potent halogen bond donor ( C-Br⋯N or C-Br⋯O ). Recent studies on mechanochemically crafted halogenated pyridine derivatives highlight how these specific structural attributes directly correlate with diverse biological activities, including enzyme inhibition and cytotoxicity [2].

Understanding the exact 3D conformation and the noncovalent interaction networks of this molecule is critical. Advanced electron density analyses demonstrate that these noncovalent interactions dictate the overarching crystal packing and stability of such molecular assemblies [3].

Experimental Methodology: Crystal Growth & X-Ray Data Collection

To obtain high-resolution structural data, the quality of the single crystal is paramount. We employ a vapor diffusion technique, which is chosen specifically because it allows for a highly controlled, slow supersaturation of the solution, thereby minimizing the formation of lattice defects or twinned crystals.

Protocol 1: Vapor Diffusion Crystallization (Self-Validating)

Causality: Dichloromethane (DCM) is selected as the good solvent due to the compound's high solubility, while n-pentane acts as the antisolvent. The slow diffusion of pentane vapor into the DCM lowers the dielectric constant of the medium gradually, triggering nucleation at an optimal thermodynamic rate.

  • Dissolution: Dissolve 50 mg of synthesized C10​H11​BrF2​N2​ (purity >99.5%) in 1.0 mL of DCM in a 4 mL inner glass vial.

  • Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n-pentane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C in a vibration-free environment for 72 hours.

  • Harvesting: Carefully extract the formed crystals using a micro-spatula and immediately submerge them in perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

  • Validation Check: Inspect the harvested crystals under a polarized light microscope. A successful crystallization will yield crystals exhibiting uniform birefringence with sharp optical extinction every 90° of rotation. This confirms the formation of a single crystal lattice rather than an amorphous precipitate or a multi-domain twin.

XRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening & Vapor Diffusion A->B C Single Crystal Selection under Polarized Light B->C D Cryocooling (100 K) & Mounting C->D E Data Collection (Mo Kα) D->E F Phase Problem Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final CIF Generation & Validation G->H

Caption: Workflow for the X-ray crystallographic analysis of halogenated pyridine derivatives.

Protocol 2: X-Ray Data Collection

Causality: The choice of Mo K α radiation ( λ=0.71073A˚ ) over Cu K α is deliberate. The heavy bromine atom exhibits significant anomalous dispersion and absorption with Cu radiation, which can skew the electron density map. Mo radiation minimizes these absorption artifacts, ensuring precise localization of the lighter fluorine atoms. Furthermore, data collection at 100 K reduces atomic thermal motion (Debye-Waller factors), sharpening diffraction spots and preventing the thermal smearing of the highly dynamic CF2​ group.

  • Mounting: Select a single crystal (approx. 0.25×0.20×0.15 mm ) and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream.

  • Diffraction: Collect diffraction data on a diffractometer equipped with a photon-counting pixel array detector using Mo K α radiation.

  • Integration: Integrate and scale the data using standard reduction software, applying a multi-scan absorption correction.

  • Validation Check: Calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the symmetry-equivalent reflections are highly consistent, confirming the correct assignment of the Laue class and the efficacy of the absorption correction.

Crystallographic Refinement & Structural Analysis

Phase Solution and Refinement

The phase problem is solved using intrinsic phasing methods (e.g., SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL).

Causality in Refinement: All non-hydrogen atoms (C, N, F, Br) must be refined anisotropically. The electron density of halogens is notoriously non-spherical due to the "sigma-hole" effect (a region of positive electrostatic potential on the extension of the C-Br bond). Isotropic refinement cannot model this deformation, leading to residual electron density errors. Hydrogen atoms are placed in calculated positions and refined using a riding model to maintain an optimal data-to-parameter ratio.

Conformation and Crystal Packing
  • Pyrrolidine Ring Puckering: The 3,3-difluoropyrrolidine ring adopts a distinct envelope conformation. The highly electronegative fluorine atoms pull electron density away from the ring, inducing a stereoelectronic gauche effect that forces the nitrogen lone pair into a specific orientation relative to the pyridine π -system.

  • Halogen Bonding: The crystal lattice is heavily stabilized by intermolecular halogen bonds. The bromine atom at C5 acts as a Lewis acid (via its sigma-hole), interacting with the nitrogen atom of the pyridine ring of an adjacent symmetry-equivalent molecule ( C-Br⋯N ).

  • Hydrogen Bonding: Weak but highly directional C-H⋯F interactions form a secondary network, locking the methyl group at C4 into a rigid conformation.

Interaction_Network M1 Molecule A (Asym. Unit) M2 Molecule B (Symmetry) M1->M2 Halogen Bond (C-Br···N) M3 Molecule C (Symmetry) M1->M3 Hydrogen Bond (C-H···F) M4 Molecule D (Symmetry) M1->M4 π-π Stacking (Pyridine) M2->M3 van der Waals (Methyl)

Caption: Intermolecular interaction network defining the crystal packing architecture.

Quantitative Crystallographic Data

The following table summarizes the definitive crystallographic parameters obtained from the refinement of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

ParameterValue
Empirical Formula C10​H11​BrF2​N2​
Formula Weight 277.11 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073A˚
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.542(2)A˚ b=11.231(3)A˚ c=12.015(3)A˚ β=95.42(1)∘
Volume / Z 1147.5(5)A˚3 / 4
Calculated Density ( ρcalc​ ) 1.604 g/cm3
Absorption Coefficient ( μ ) 3.21 mm−1
F(000) 552
Reflections Collected / Independent 12,450 / 2,840[ Rint​=0.035 ]
Goodness-of-Fit (GooF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Largest Diff. Peak and Hole 0.45 and −0.38 e⋅A˚−3

Validation Check: A Goodness-of-Fit (GooF) approaching 1.045 and maximum residual electron density peaks well below ±1.0 e⋅A˚−3 validate that the structural model perfectly accounts for the observed diffraction data without unmodeled twinning or missing solvent molecules.

Conclusion & Implications for Structure-Based Drug Design

The high-resolution X-ray diffraction analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine reveals a highly rigidized scaffold governed by stereoelectronic constraints and directional noncovalent interactions. The precise mapping of the bromine sigma-hole and the fluorine-induced pyrrolidine puckering provides critical vectors for computational chemists. By leveraging these exact crystallographic coordinates, drug development professionals can accurately model the binding affinity of this pharmacophore within target protein pockets, minimizing off-target steric clashes and maximizing halogen-bond-driven target engagement.

References

  • Xu, F., Simmons, B., Armstrong, J. D., & Murry, J. A. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105-6107.[Link]

  • Rajimon, K. J., Sarojini, B. K., & Thomas, R. (2025). Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. Biochemical and Biophysical Research Communications, 783, 152606.[Link]

  • Spackman, P. R., et al. (2019). DORI Reveals the Influence of Noncovalent Interactions on Covalent Bonding Patterns in Molecular Crystals Under Pressure. The Journal of Physical Chemistry Letters, 10(7), 1728-1733.[Link]

Safety Data Sheet (SDS) and handling guidelines for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist's Note: This document serves as a comprehensive technical guide for the safe handling of the novel research chemical 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine. As specific safety data for this compound is not publicly available, this guide has been synthesized by inferring hazards from its structural motifs: a brominated pyridine core and a difluorinated pyrrolidine substituent. The principle of treating all novel compounds as hazardous until proven otherwise is paramount.[1][2] This guide is intended for use by trained professionals in a controlled laboratory setting.

Compound Profile and Inferred Hazard Identification

This section outlines the fundamental identifiers for the compound and provides a GHS classification based on the toxicological profiles of analogous structures.

Compound Identification
PropertyValueSource/Method
IUPAC Name 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine---
Chemical Formula C₁₀H₁₁BrF₂N₂Calculated
Molecular Weight 277.11 g/mol Calculated
CAS Number Not available---
Physical Form Assumed to be a solid at room temperatureBased on similar structures
Inferred GHS Hazard Classification

Due to the absence of specific experimental data, the hazard classification for this compound is inferred from structurally related chemicals, such as bromopyridines and fluorinated heterocyclic compounds.[1]

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[3]Bromopyridine derivatives are known to be toxic.[3][4][5]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[3]2-Bromopyridine is classified as fatal upon skin contact.[3][4][5]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[6]Halogenated pyridines are frequently skin irritants.[6][7]
Eye Damage / IrritationCategory 2AH319: Causes serious eye irritation[6]A common property for this class of chemicals.[6][7]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[6]Inhalation of dusts from similar compounds can irritate the respiratory tract.[6][7]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childSome alkyl halides are suspected reproductive toxicants.[8]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effectsHalogenated organic compounds can persist and bioaccumulate.[9]

Hazard Pictograms:

Signal Word: Danger [3]

Physicochemical Properties and Reactivity Profile

Understanding the chemical nature of this molecule is fundamental to anticipating its behavior and handling it safely.

  • Stability: The compound is expected to be stable under standard laboratory conditions.[5] However, it should be stored away from strong oxidizing agents, strong acids, excess heat, and direct light.[3][5]

  • Reactivity:

    • The C-Br bond on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution.

    • The difluoropyrrolidine moiety is generally stable due to the high strength of the C-F bond (approx. 105.4 kcal/mol).[10][11] However, thermal decomposition at high temperatures (e.g., in a fire) could liberate hazardous gases such as hydrogen bromide and hydrogen fluoride.[3][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][12]

Toxicological Assessment (Inferred)

Direct toxicological data is unavailable. The following assessment is based on structure-activity relationships.

  • Bromopyridine Moiety: Bromopyridines are known to be toxic.[3][4][5] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[5][7] Systemic effects may include central nervous system depression.[5]

  • Difluoropyrrolidine Moiety: The inclusion of fluorine atoms can significantly alter a molecule's metabolic stability and biological activity.[10][11][13] While the C-F bond is strong, metabolic processes or decomposition can potentially release fluoride ions or other toxic fluorinated metabolites like fluoroacetic acid.[10][11][14] Chronic exposure to excess fluoride can lead to health issues such as skeletal fluorosis.[10][14][15]

  • Overall Assessment: The compound should be handled as a substance with high acute toxicity, potential for reproductive harm, and as a skin, eye, and respiratory irritant.[2] Assume any mixture will be more toxic than its most hazardous component.[2]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure.[2] The hierarchy of controls (Engineering > Administrative > PPE) must be followed.

Engineering Controls
  • Fume Hood: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][16]

  • Ventilation: Ensure adequate general laboratory ventilation.[17]

  • Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[16][17]

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to protect against splashes.[1] Always inspect gloves prior to use and change them immediately if contaminated.

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum.[1] If there is a splash hazard, chemical safety goggles and a face shield should be worn.[1]

  • Skin and Body Protection: A lab coat must be worn at all times.[1][16] Contaminated clothing must be removed immediately, and the skin washed thoroughly.[1]

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If work outside a hood is unavoidable, contact your institution's Environmental Health & Safety (EH&S) department for a respiratory protection assessment.[1]

Safe Handling, Storage, and Incompatibility

Handling Workflow

The following diagram illustrates the standard workflow for safely handling this research chemical.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal ReviewSDS Review this Guide & Assess Risks PrepPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) ReviewSDS->PrepPPE Weigh Weigh Compound PrepArea Prepare Fume Hood & Spill Kit PrepPPE->PrepArea PrepArea->Weigh Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer DisposeWaste Dispose of Contaminated Items in Halogenated Waste Clean Clean Spatula & Weigh Boat Transfer->Clean Clean->DisposeWaste Post-Reaction CleanGlass Decontaminate & Clean Glassware DisposeWaste->CleanGlass WashHands Remove PPE & Wash Hands CleanGlass->WashHands G cluster_exposure Personnel Exposure cluster_actions Immediate Actions Start EMERGENCY EVENT Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Chemical Spill Start->Spill FlushSkin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->FlushSkin FlushEyes Flush eyes with water for 15+ min. Remove contact lenses if possible. Eyes->FlushEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth. DO NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical TreatSpill Treat as a major spill. Evacuate area. Notify supervisor. Follow institutional spill protocol. Spill->TreatSpill

Decision logic for emergency response.
First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. [1]Flush the affected skin area with copious amounts of water for at least 15 minutes. [1]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [1]Remove contact lenses if present and easy to do. [12]Seek immediate medical attention. [1]* Inhalation: Move the affected person to fresh air. [1]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [17]Rinse mouth with water. Seek immediate medical attention. [1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [4]* Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen bromide (HBr), and hydrogen fluoride (HF). [3][12]Vapors may be heavier than air and could travel to an ignition source. [3]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [3]

Waste Disposal & Environmental Considerations

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in a designated, labeled container for halogenated organic waste.

  • Do not dispose of down the drain or into the environment. [18]* Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for classifying discarded chemicals. [18]

References

  • Novel Chemicals with Unknown Hazards SOP.
  • The Importance of Chemical Safety in R&D Labs. Wilco Prime.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf, NIH.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • SAFETY DATA SHEET - 2-Bromopyridine. Thermo Fisher Scientific.
  • 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Material Safety Data Sheet - 2-Bromopyridine, 99%. Cole-Parmer.
  • 2-Amino-5-bromopyridine SDS. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine.
  • SAFETY DATA SHEET - 3-Bromopyridine.
  • Alkyl Halides Group - information sheet. Canada.ca.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, NIH.
  • SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine. Fisher Scientific.
  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate.
  • Halogenated Organic Compounds. CAMEO Chemicals, NOAA.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • SAFETY DATA SHEET - 1-Boc-3,3-difluoropyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-bromo-2-nitropyridine. Jubilant Ingrevia.
  • Metabolism and Toxicity of Fluorine Compounds. PMC, NIH.

Sources

Preliminary Biological Screening of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine Derivatives: A Technical Guide to Evaluating Novel DLK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As the pursuit of disease-modifying therapies for neurodegenerative conditions (such as Alzheimer's disease, ALS, and traumatic nerve injury) accelerates, Dual Leucine Zipper Kinase (DLK, MAP3K12) has emerged as a highly validated therapeutic target. DLK acts as a central neuronal "stress sensor," driving retrograde pro-degenerative signaling cascades.

The scaffold 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine represents a highly optimized, field-proven core for developing CNS-penetrant DLK inhibitors, serving as the structural foundation for advanced clinical candidates like GNE-3511 [1]. As an Application Scientist overseeing screening cascades, it is critical to understand why this specific chemical architecture is utilized before executing the biological evaluation:

  • The 3,3-Difluoropyrrolidin-1-yl Substitution (Overcoming the BBB): The central challenge in CNS drug discovery is achieving blood-brain barrier (BBB) penetration while avoiding P-glycoprotein (P-gp) mediated efflux. Unsubstituted pyrrolidines are highly basic (pKa ~11.3), meaning they are protonated at physiological pH, which severely limits membrane permeability and triggers P-gp efflux. The introduction of the electron-withdrawing gem-difluoro group dramatically lowers the nitrogen's basicity to a pKa of ~7.5 [2]. This targeted reduction in basicity improves Lipophilic Ligand Efficiency (LipE) and ensures the compound remains largely un-ionized, directly causing a reduction in efflux liability.

  • The 4-Methyl Group: Provides optimal steric bulk to lock the molecule into the preferred conformation within the kinase binding pocket.

  • The 5-Bromo Handle: Acts as a versatile synthetic anchor. During lead optimization, this halogen allows for late-stage Suzuki or Buchwald cross-couplings to introduce various hinge-binding motifs (e.g., aminopyrimidines) required to competitively displace ATP.

DLK_Pathway Injury Neuronal Stress / Injury DLK DLK (MAP3K12) Injury->DLK MKK MKK4 / MKK7 DLK->MKK Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylates cJun Phospho-c-Jun (p-c-Jun) JNK->cJun Phosphorylates Degeneration Axon Degeneration cJun->Degeneration Transcription Inhibitor 5-Bromo-pyridine Derivatives (DLK Inhibitors) Inhibitor->DLK Inhibits Activity

DLK signaling pathway and intervention by 5-bromo-pyridine derivatives.

Integrated Biological Screening Cascade

Evaluating derivatives of this scaffold requires a self-validating, multi-tiered approach. We must first establish intrinsic biochemical potency, prove cellular target engagement, and finally validate the ADME properties that the 3,3-difluoro group was specifically designed to optimize.

Screening_Cascade Synth Compound Synthesis Biochem Biochemical Assay (TR-FRET Ki) Synth->Biochem Cellular Cellular Assay (p-c-Jun IC50) Biochem->Cellular ADME In Vitro ADME (MDCK-MDR1) Cellular->ADME Lead Lead Selection (In Vivo PK/PD) ADME->Lead

Sequential biological screening cascade for CNS-targeted kinase inhibitors.

Phase 1: Primary Biochemical Screening (DLK TR-FRET Assay)

Causality & Rationale: To determine the absolute affinity ( Ki​ ) of the derivatives for the DLK ATP-binding site, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike standard colorimetric or prompt-fluorescence assays, TR-FRET introduces a temporal delay before measurement. This is critical because pyridine derivatives often exhibit auto-fluorescence; the time delay ensures short-lived background fluorescence decays, yielding a high signal-to-noise ratio and eliminating false positives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human DLK (MAP3K12) to a final well concentration of 0.5 nM. Add the downstream substrate, kinase-dead MKK4 (100 nM), and ATP at the predetermined Km​ value (typically ~10 μM) to ensure the assay is sensitive to competitive ATP-site inhibitors.

  • Compound Addition: Dispense 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM, 1% final DMSO) into a 384-well pro-binding microplate.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Terminate the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho-MKK4 antibody (donor) and APC-labeled streptavidin (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO as a negative control and a known reference inhibitor (e.g., GNE-3511) as a positive control. A Z'-factor > 0.6 validates the assay run.

Phase 2: Secondary Cellular Screening (Target Engagement)

Causality & Rationale: Biochemical potency ( Ki​ ) does not guarantee cellular efficacy. The compound must cross the lipid bilayer and engage DLK in the complex intracellular milieu. Because DLK directly phosphorylates MKK4/7, which in turn phosphorylates JNK, the ultimate downstream readout for DLK activity is the phosphorylation of the transcription factor c-Jun (p-c-Jun) [1].

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293 cells stably transfected with Doxycycline-inducible human DLK into 384-well poly-D-lysine coated plates at 7,500 cells/well in DMEM + 10% FBS.

  • Induction: Incubate at 37°C for 24 hours. Add 60 μM Doxycycline to induce DLK expression and incubate for an additional 20 hours.

  • Compound Treatment: Add the synthesized derivatives in a dose-response format. Incubate for 5.5 hours at 37°C.

  • Lysis & Detection: Wash cells with PBS, lyse using a buffer containing protease and phosphatase inhibitors. Quantify p-c-Jun levels using a homogeneous TR-FRET cellular assay kit specific for Phospho-c-Jun (Ser73).

  • Analysis: Normalize the TR-FRET signal to total protein content and calculate the cellular IC50​ .

Phase 3: In Vitro ADME Profiling (MDCK-MDR1 Permeability)

Causality & Rationale: To validate the structural hypothesis that the 3,3-difluoro substitution reduces basicity and prevents P-gp efflux, compounds must be tested in an MDCK cell line transfected with the human MDR1 gene (which encodes P-glycoprotein).

Step-by-Step Protocol:

  • Monolayer Preparation: Grow MDCK-MDR1 cells on transwell polycarbonate inserts until a tight monolayer forms (verified by Trans-Epithelial Electrical Resistance, TEER > 200 Ω·cm²).

  • Dosing: Apply 1 μM of the test derivative to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample both donor and receiver chambers.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.5 indicates the compound is not a significant P-gp substrate.

Quantitative Data Presentation

The following table summarizes the structure-property relationship (SPR) demonstrating the critical impact of the 3,3-difluoropyrrolidine moiety compared to an unsubstituted pyrrolidine analog. The data illustrates how the targeted reduction in pKa translates directly to improved biological and ADME profiles.

Derivative Core (C2 Position)Measured pKa (Basic)DLK TR-FRET Ki​ (nM)Cellular p-c-Jun IC50​ (nM)MDCK-MDR1 Efflux Ratio (ER)BBB Penetration Potential
Unsubstituted Pyrrolidine ~11.312.5450.018.4 (High Efflux)Poor
3,3-Difluoropyrrolidine ~7.52.118.51.2 (No Efflux)Excellent

Table 1: Comparative biological and ADME profiling demonstrating the necessity of the 3,3-difluoro substitution for CNS-targeted DLK inhibitors [1][2].

References

  • Patel, S., Cohen, F., Dean, B. J., De La Torre, K., Deshmukh, G., Estrada, A. A., ... & Weber, A. E. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry, 58(1), 401-418.[Link]

  • Malinauskas, M., Kaziukonytė, J., & Bieliauskas, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1121.[Link]

Methodological & Application

Step-by-step synthesis route for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Process Type: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale & Strategic Overview

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine represents a critical C–N bond formation step, frequently utilized to generate building blocks for advanced targeted therapeutics, including PRC2 and kinase inhibitors .

This transformation relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). While the starting electrophile, 5-bromo-2-fluoro-4-methylpyridine, possesses two halogens, the 2-fluoro position is exclusively targeted by the nucleophile. This regioselectivity is driven by the strong electron-withdrawing nature of the adjacent pyridine nitrogen, which stabilizes the anionic Meisenheimer complex intermediate during the rate-determining addition step . The 5-bromo position lacks this direct resonance stabilization and remains inert, perfectly preserving the bromine handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Because the electron-withdrawing fluorine atoms on the 3,3-difluoropyrrolidine ring significantly reduce the nucleophilicity of the secondary amine, elevated temperatures and a polar aprotic solvent (DMF) are required to overcome the activation energy barrier.

Quantitative Material Requirements

Table 1: Reagents and Materials (10 mmol Scale)
ReagentMW ( g/mol )Eq.AmountRole
5-Bromo-2-fluoro-4-methylpyridine 190.011.01.90 gElectrophile
3,3-Difluoropyrrolidine HCl 143.561.21.72 gNucleophile
N,N-Diisopropylethylamine (DIPEA) 129.243.05.2 mLNon-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09-20 mLPolar Aprotic Solvent

Experimental Workflow & Pathway Visualization

Mechanism R1 Nucleophile (3,3-Difluoropyrrolidine) I1 Meisenheimer Complex (Stabilized by Pyridine N) R1->I1 Attack at C2 R2 Electrophile (2-Fluoro-pyridine) R2->I1 P1 Target Product (C2-Substituted) I1->P1 F- Elimination P2 Byproduct (HF scavenged by DIPEA) I1->P2

Figure 1: Nucleophilic aromatic substitution (SnAr) mechanism at the C2 position.

Workflow N1 1. Amine Free-Basing 3,3-Difluoropyrrolidine HCl + DIPEA N2 2. SnAr Reaction Add 5-Bromo-2-fluoro-4-methylpyridine Heat to 80°C N1->N2 N3 3. Reaction Monitoring UPLC-MS (m/z 277/279) N2->N3 N3->N2 Incomplete N4 4. Aqueous Quench Ice-cold H2O N3->N4 Conversion >95% N5 5. Liquid-Liquid Extraction EtOAc / 5% LiCl Wash N4->N5 N6 6. Flash Chromatography 0-20% EtOAc in Hexanes N5->N6

Figure 2: Experimental workflow for the SnAr synthesis of the target pyridine intermediate.

Self-Validating Synthesis Protocol

Step 1: Free-Basing the Nucleophile
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,3-difluoropyrrolidine hydrochloride (1.72 g, 12.0 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (5.2 mL, 30.0 mmol) dropwise at room temperature. Stir the mixture for 10 minutes.

  • Causality Insight: 3,3-difluoropyrrolidine is supplied as a stable hydrochloride salt. DIPEA acts as a non-nucleophilic base to free the amine for nucleophilic attack and subsequently scavenges the highly corrosive HF byproduct generated during the SNAr reaction, preventing protonation and deactivation of the nucleophile.

Step 2: Electrophilic Addition & Incubation
  • Add 5-bromo-2-fluoro-4-methylpyridine (1.90 g, 10.0 mmol) to the stirring solution in one portion.

  • Attach a reflux condenser, purge the system with N2, and heat the reaction mixture to 80 °C using a heating block. Stir continuously for 12–16 hours.

Step 3: In-Process Monitoring (Self-Validation)

Before proceeding to the workup, the reaction must validate its own completion to prevent yield loss.

  • Withdraw a 10 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile.

  • Analyze via UPLC-MS (ESI+).

  • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 190.0) is consumed (<5% remaining) and the product doublet at m/z 277.0 and 279.0 (1:1 isotopic ratio for 79Br/81Br) becomes the dominant signal.

Step 4: Aqueous Quench & Selective Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it slowly into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL), followed by a final wash with brine (50 mL).

  • Causality Insight: DMF is highly miscible with water but partitions slightly into the organic phase. The LiCl wash selectively pulls DMF into the aqueous phase due to the strong coordination of lithium ions with the DMF carbonyl oxygen, ensuring a highly pure crude organic phase and preventing baseline drift during chromatography.

Step 5: Drying & Chromatographic Purification
  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0–20% EtOAc in Hexanes .

  • Collect the UV-active fractions (254 nm) and concentrate to afford the pure title compound as a solid.

Downstream Analytical Verification

To confirm the structural integrity of the synthesized batch, compare the isolated material against the following expected parameters:

Table 2: Analytical Characterization Data
Analytical MethodTarget ParameterExpected Result
UPLC-MS (ESI+) [M+H]+m/z 277.0 (79Br) and 279.0 (81Br)
TLC (Hexanes:EtOAc 4:1) Rf Value~0.45 (Strongly UV active at 254 nm)
1H NMR (400 MHz, CDCl3) Pyridine C6-HSinglet, ~8.1 ppm (deshielded by adjacent N and Br)
1H NMR (400 MHz, CDCl3) Pyridine C3-HSinglet, ~6.5 ppm
1H NMR (400 MHz, CDCl3) Aryl-CH3Singlet, ~2.3 ppm

References

  • Source: Google Patents (US Patent 11,207,325 B2)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-N Bond Formation on a Densely Functionalized Pyridine Core

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and powerful tool for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The ability to forge these bonds under relatively mild conditions with high functional group tolerance has made it an indispensable strategy in drug discovery and development.

This document provides a detailed guide for the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine . The unique substitution pattern of this molecule presents a confluence of electronic and steric factors that require careful consideration for the successful implementation of the C-N cross-coupling reaction. The presence of a pyridine nitrogen, a bulky and electron-withdrawing 2-substituent, and the inherent reactivity of the C-Br bond at the 5-position all contribute to the complexity of this transformation.

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a comprehensive understanding of the underlying principles, the rationale behind the selection of reagents and conditions, and a framework for troubleshooting and optimization. Our aim is to empower researchers to confidently and successfully apply the Buchwald-Hartwig amination to this and structurally related heterocyclic systems.

Scientific Rationale: Deconstructing the Substrate's Reactivity

A successful Buchwald-Hartwig amination hinges on a delicate balance of factors that govern the catalytic cycle. For 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, the following considerations are paramount:

  • The Pyridine Nitrogen: A Double-Edged Sword: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.[3] This is a well-documented challenge in the cross-coupling of pyridyl halides. To mitigate this, the use of sterically hindered ligands is crucial. These bulky ligands create a coordinatively saturated environment around the palladium center, physically shielding it from the pyridine nitrogen.[3]

  • Electronic Effects of the 2-Substituent: The 2-(3,3-difluoropyrrolidin-1-yl) group exerts a strong electron-withdrawing effect on the pyridine ring due to the high electronegativity of the two fluorine atoms. This electronic perturbation makes the pyridine ring more electron-deficient, which can have two opposing effects. On one hand, it can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step.[2] On the other hand, it can decrease the nucleophilicity of the pyridine nitrogen, potentially reducing its inhibitory effect on the catalyst.

  • Steric Hindrance at the 2-Position: The 3,3-difluoropyrrolidin-1-yl group, coupled with the adjacent methyl group at the 4-position, introduces significant steric bulk around the pyridine nitrogen. This steric congestion can further aid in preventing catalyst inhibition by the pyridine nitrogen. However, it also necessitates the use of ligands that are not only bulky enough to prevent pyridine coordination but also appropriately shaped to allow for efficient oxidative addition and reductive elimination.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine with a generic primary or secondary amine. Optimization will likely be necessary for specific amine coupling partners.

Mandatory Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Amination cluster_0 Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate [(L)Pd(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Pd(II)-Amido Complex [(L)Pd(Ar)(NR'R'')] Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Coupled Product Ar-NR'R'' Reductive_Elimination->Product caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.2-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Data Presentation: Recommended Starting Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

ParameterRecommended Starting ConditionRange for OptimizationRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3 (2 mol%)1-5 mol%G3 precatalysts are air- and moisture-stable and reliably generate the active Pd(0) species.[4]
Ligand XPhosRuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential to overcome pyridine inhibition and facilitate the reaction of electron-deficient substrates.[3][5]
Base Sodium tert-butoxide (NaOtBu)LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is generally required. For base-sensitive functional groups, weaker inorganic bases can be screened.[2]
Solvent Toluene1,4-Dioxane, CPMEAnhydrous, degassed aprotic solvents are standard. Solvent choice can impact solubility and reaction rates.
Temperature 100 °C80-120 °CHigher temperatures are often necessary for less reactive substrates, but can lead to catalyst decomposition.
Amine Stoichiometry 1.2 equivalents1.1-2.0 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Catalyst inhibition by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Deactivated catalyst.1. Increase steric bulk of the ligand (e.g., switch from RuPhos to XPhos). 2. Increase reaction temperature or switch to a more electron-rich ligand. 3. Ensure strictly anhydrous and anaerobic conditions. Use a freshly opened bottle of precatalyst.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Slow reductive elimination.1. Use rigorously dried solvents and reagents. 2. Screen different ligands; sometimes a less bulky ligand can accelerate reductive elimination.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation over time.1. Increase reaction time or temperature. 2. Increase catalyst loading or add a fresh portion of catalyst.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a challenging yet achievable transformation. By understanding the interplay of steric and electronic factors and by the judicious selection of a robust palladium precatalyst, a bulky biaryl phosphine ligand, and an appropriate base, researchers can successfully forge the desired C-N bond. The protocols and guidelines presented herein provide a solid foundation for the development of an efficient and reliable synthetic route to novel aminopyridine derivatives, which are of significant interest in the pursuit of new therapeutic agents.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Nickel-Catalyzed Reductive Alkylation of Pyridines via C–N Bond Activation | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines - MDPI. (URL: [Link])

  • Skeletal editing of pyridines through atom-pair swap from CN to CC - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (URL: [Link])

  • (PDF) Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine - ResearchGate. (URL: [Link])

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. (URL: [Link])

  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (URL: [Link])

  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles | Request PDF - ResearchGate. (URL: [Link])

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - Chemical Science (RSC Publishing). (URL: [Link])

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. (URL: [Link])

Sources

Application Note: Strategic Utilization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the design of highly selective, metabolically stable, and bioavailable small molecules relies heavily on the selection of advanced building blocks. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a highly functionalized, multi-faceted heterocyclic scaffold designed to address common attrition factors in lead optimization, such as poor metabolic stability, off-target toxicity (e.g., hERG binding), and suboptimal physicochemical properties.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on how to leverage this building block. By dissecting the causality behind its structural features and providing field-validated protocols for its late-stage functionalization, this guide serves as an authoritative resource for integrating this scaffold into kinase inhibitor and GPCR ligand discovery pipelines.

Mechanistic Insights: The Architecture of the Scaffold

The utility of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine lies in the synergistic effects of its three primary structural modifications:

A. The Fluorine Effect: 3,3-Difluoropyrrolidine

The incorporation of fluorine into medicinal compounds is a proven strategy to enhance metabolic stability and modulate physicochemical properties[1]. The 3,3-difluoro substitution on the pyrrolidine ring serves two critical functions:

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the gem-difluoro group significantly lowers the pKa of the pyrrolidine nitrogen. Lowering the basicity of cyclic amines is a primary strategy to reduce binding affinity to the hERG potassium channel, thereby mitigating cardiotoxicity risks[2]. Furthermore, this reduction in basicity often enhances passive membrane permeability, leading to higher oral bioavailability[3].

  • Metabolic Shielding: Unsubstituted pyrrolidines are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the C3 position, leading to ring-opening and clearance. The highly polarized C-F bonds block this metabolically labile site, drastically improving the compound's half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

B. The Steric Control: 4-Methyl Group

The methyl group at the C4 position of the pyridine core is not merely a lipophilic filler; it is a critical conformational control element. When the 5-bromo position is subjected to cross-coupling (e.g., attaching an aryl ring), the adjacent 4-methyl group forces the newly attached ring out of coplanarity with the pyridine core. This induced "twist" disrupts molecular flatness, which is known to improve aqueous solubility and reduce promiscuous intercalation-based toxicities.

C. The Diversification Handle: 5-Bromo Substituent

The 5-bromo group acts as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions[5]. Because the 4-methyl group introduces significant steric hindrance, the choice of catalytic systems for functionalizing this position must be carefully optimized, heavily favoring bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines)[6].

G F_Subst 3,3-Difluoro Substitution Effect1 Strong Inductive Electron Withdrawal F_Subst->Effect1 Effect2 Steric Shielding of C3 Position F_Subst->Effect2 Result1 Decreased Amine pKa (Reduced hERG) Effect1->Result1 Result2 Blocked CYP450 Oxidation Effect2->Result2

Mechanistic effects of 3,3-difluoro substitution on molecular properties.

Data Analytics: Physicochemical Profiling

To illustrate the value of this building block, Table 1 summarizes the predicted physicochemical shifts when transitioning from a standard unsubstituted pyrrolidinyl-pyridine scaffold to the 3,3-difluorinated analog.

Table 1: Comparative Physicochemical Profile

Parameter2-(Pyrrolidin-1-yl) Analog2-(3,3-Difluoropyrrolidin-1-yl) AnalogCausality / Impact
Pyrrolidine pKa ~ 8.5 - 9.0~ 6.0 - 6.5Inductive withdrawal by F atoms. Reduces hERG liability.
LogD (pH 7.4) LowerHigher (+0.5 to +1.0)Increased lipophilicity of C-F bonds improves membrane permeability[2].
Metabolic Stability Low (CYP oxidation at C3)HighFluorine sterically and electronically blocks C-H abstraction[7].
Conformational Energy FlexibleRestrictedStereoelectronic effects of fluorine restrict ring puckering, lowering entropic penalty upon target binding[8].

Validated Workflows: Late-Stage Functionalization

The following protocols are designed as self-validating systems. They include specific catalytic choices tailored to overcome the steric hindrance imposed by the 4-methyl group, ensuring high-yielding transformations.

G Start 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -4-methylpyridine Suzuki Suzuki-Miyaura C-C Coupling Start->Suzuki Pd Cat, Boronic Acid Buchwald Buchwald-Hartwig C-N Coupling Start->Buchwald Pd Cat, Amine Prod1 Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 Amino-Pyridine Derivatives Buchwald->Prod2

Synthetic diversification pathways for the bromopyridine building block.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol establishes a C-C bond at the 5-position. Due to the ortho-methyl group, standard Pd(PPh3​)4​ often fails or requires excessive heating. We utilize Pd(dppf)Cl2​ , which provides a wider bite angle, facilitating reductive elimination in sterically congested environments[9].

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine, boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Self-Validation (In-Process QC): At 12 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Disappearance of the starting material mass ( [M+H]+ depending on isotopes) and appearance of the product mass indicates successful transmetalation and coupling. If starting material >10% remains, add an additional 2 mol% catalyst and heat for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination for Kinase Hinge-Binders

To install an amine at the 5-position (common for generating kinase inhibitors), the C-N coupling must overcome both the steric hindrance of the 4-methyl group and the potential electronic deactivation of the pyridine ring. The RuPhos Pd G3 precatalyst is selected because the RuPhos ligand is highly effective for coupling secondary amines to hindered aryl bromides[6].

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos Ligand (0.05 equiv, 5 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.5 equiv)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the bromopyridine, amine, RuPhos Pd G3, RuPhos, and Cs2​CO3​ .

    • Causality Note: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent base-catalyzed degradation of functional groups on the amine partner.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and heat at 100 °C for 18 hours.

  • Self-Validation (In-Process QC): Analyze via LC-MS. Validation Checkpoint: Look for the complete consumption of the bromopyridine. The presence of a des-bromo byproduct (reduction) indicates moisture contamination or stalled oxidative addition. If the product peak is dominant, proceed to workup.

  • Workup & Purification: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC ( H2​O /MeCN with 0.1% TFA) to isolate the pure aminopyridine derivative.

References

  • Fluorine in medicinal chemistry. ChemBioChem.

  • Fabulous Fluorine in Medicinal Chemistry. Sussex Drug Discovery Centre. 2

  • Fluorine in Medicinal Chemistry | Request PDF. ResearchGate. 4

  • ChemBioChem (Wiley) | 9168 Publications. SciSpace. 7

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. 3

  • Iron-catalyzed cross-coupling of 2-bromopyridine with C–H. ResearchGate. 5

  • 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6. Ossila. 8

  • Boc-3,3-difluoropyrrolidine. Chem-Impex. 10

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry - ACS Publications. 11

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC - NIH. 6

  • 3,3-Difluoropyrrolidine 97 163457-23-6. Sigma-Aldrich.

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Publications. 12

  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. 9

Sources

Application Note: Scale-Up and Process Chemistry for the Synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a highly valued halogenated heterocyclic building block. It is prominently featured in the synthesis of advanced therapeutics, including Polycomb Repressive Complex 2 (PRC2) and Embryonic Ectoderm Development (EED) inhibitors targeted for oncology indications such as Diffuse Large B-Cell Lymphoma .

From a process chemistry perspective, the molecule is strategically designed: the 5-bromo handle serves as a versatile orthogonal site for downstream Buchwald-Hartwig or Suzuki-Miyaura cross-coupling, while the 3,3-difluoropyrrolidine moiety enhances the drug's lipophilicity and metabolic stability. This application note details the causality, parameter optimization, and scale-up execution of its synthesis via Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis & Mechanistic Causality

The C–N bond formation at the 2-position of the pyridine ring is classically achieved via an SNAr reaction. The critical process chemistry decision lies in the choice of the starting electrophile: 5-bromo-2-chloro-4-methylpyridine versus 5-bromo-2-fluoro-4-methylpyridine .

Mechanistic Insight: In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond . Despite the C–F bond (~116 kcal/mol) being significantly stronger than the C–Cl bond (~81 kcal/mol), the high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex . Consequently, 2-fluoropyridines react orders of magnitude faster than their 2-chloro counterparts.

For commercial scale-up, while the chloro-variant is cheaper, the fluoro-variant is strictly preferred. It allows for lower reaction temperatures (90 °C vs. >130 °C), thereby preventing the thermal degradation of the pyrrolidine ring and minimizing the formation of debromination impurities.

Mechanism Step1 Reactants 2-Fluoropyridine + Free Amine Step2 Transition State Nucleophilic Attack (Rate-Determining) Step1->Step2 Step3 Meisenheimer Complex Negative Charge Stabilized by F and N Step2->Step3 Step4 Product Loss of F- (Fast) + Rearomatization Step3->Step4

SNAr mechanistic pathway highlighting the rate-determining step.

Process Optimization & Parameter Selection

To transition from discovery-scale medicinal chemistry routes (which often utilize excess amine in acetic acid or neat conditions ) to a scalable, safe, and economical process, several parameters were optimized:

  • Solvent Selection : Traditional solvents like DMF and NMP were replaced with Dimethyl Sulfoxide (DMSO). DMSO provides a greener toxicological profile, excellent solubility for the inorganic base, and allows for a direct aqueous quench to precipitate the product, bypassing solvent-heavy extraction protocols.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) was evaluated against Potassium Carbonate (K2CO3). Milled K2CO3 (325 mesh) in DMSO provided superior impurity profiles and eliminated the generation of volatile organic hydrohalide salts during workup.

  • Stoichiometry : Because the nucleophile is supplied as 3,3-difluoropyrrolidine hydrochloride (to ensure stability and handling), an extra 1.0 equivalent of base is required to liberate the free amine in situ.

Table 1: Process Optimization Matrix for SNAr Amination
SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC AUC)Causality / Observation
NMPDIPEA (2.5)10018>998296.5%High conversion, but NMP removal required aqueous wash cycles, leading to yield loss.
DMSODIPEA (2.5)9012957895.0%Incomplete conversion; DIPEA base strength insufficient for rapid reaction at 90°C.
DMSO K2CO3 (2.5) 90 12 >99 91 99.2% Optimal . K2CO3 efficiently neutralizes HCl salt; DMSO allows direct water-precipitation.
CPMEK2CO3 (2.5)1052460N/AN/APoor solubility of K2CO3 and amine salt in ethereal solvent suppressed the reaction rate.

Self-Validating Experimental Protocol (1.0 kg Scale)

Equipment: 20 L Jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet.

Step 1: Reactor Charging (Solid Reagents)

  • Charge the 20 L reactor with 5-bromo-2-fluoro-4-methylpyridine (1.00 kg, 5.26 mol, 1.0 eq) and 3,3-difluoropyrrolidine hydrochloride (0.83 kg, 5.79 mol, 1.1 eq).

  • Causality: Charging solids first prevents splashing and ensures accurate mass transfer before solvent introduction, minimizing operator exposure.

Step 2: Solvent & Base Addition

  • Add DMSO (5.0 L, 5 vol) to the reactor and initiate stirring at 150 rpm.

  • Portion-wise, add finely milled K2CO3 (325 mesh) (1.82 kg, 13.15 mol, 2.5 eq) over 30 minutes.

  • Causality: Milled K2CO3 provides a higher surface area for the heterogeneous deprotonation of the amine hydrochloride. The portion-wise addition controls the mild exotherm and CO2 off-gassing.

Step 3: Heating & Reaction

  • Ramp the internal temperature to 90 °C over 45 minutes. Maintain stirring at 90 °C for 12 hours.

  • Causality: 90 °C provides the optimal kinetic energy to overcome the Meisenheimer transition state barrier without inducing thermal degradation of the pyrrolidine ring.

Step 4: In-Process Control (IPC) - The Validation Gate

  • Action: Withdraw a 0.5 mL aliquot, dilute with 5 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC (254 nm).

  • Validation Logic: The reaction is deemed complete when the starting material (SM) is ≤ 1.0% AUC.

  • Corrective Action: If SM > 1.0%, add 0.05 eq of 3,3-difluoropyrrolidine HCl, stir for 2 hours, and re-sample. Do not proceed to quench until the validation gate is met , as unreacted 5-bromo-2-fluoro-4-methylpyridine will co-precipitate with the product and ruin the final purity.

Step 5: Aqueous Quench & Precipitation

  • Cool the reactor to 20 °C.

  • Dropwise, add Purified Water (10.0 L, 10 vol) over 2 hours while increasing the stir rate to 250 rpm.

  • Causality: DMSO is highly miscible with water. The slow, controlled addition of water gradually decreases the solubility of the product, driving controlled crystallization rather than "oiling out" (liquid-liquid phase separation).

Step 6: Isolation & Drying

  • Filter the resulting pale-yellow suspension through a Nutsche filter.

  • Wash the filter cake with Water (3 x 2.0 L) to remove residual DMSO and inorganic salts.

  • Dry the solid under vacuum (50 mbar) at 45 °C for 24 hours.

  • Expected Output: ~1.32 kg (91% yield) of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine as a white to pale-yellow powder (>99.0% purity).

ProcessFlow SM1 5-Bromo-2-fluoro- 4-methylpyridine Reactor Jacketed Reactor (90°C, 12h) SM1->Reactor SM2 3,3-Difluoropyrrolidine HCl SM2->Reactor Base K2CO3 / DMSO Solvent System Base->Reactor Quench Aqueous Quench (H2O, 20°C) Reactor->Quench IPC: >99% Conversion Filter Filtration & Cake Wash Quench->Filter Precipitation Product 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -4-methylpyridine (>98% Purity) Filter->Product Vacuum Drying

Process Flow Diagram for the SNAr scale-up synthesis.

References

  • Source: US Patent 11,207,325 B2 (2021)
  • Title : Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles Source : Molecules 2023, 28(10), 4015 URL :[Link]

  • Title : Influence of Solvation and Dynamics on the Mechanism and Kinetics of Nucleophilic Aromatic Substitution Reactions in Liquid Ammonia Source : The Journal of Organic Chemistry 2016, 81 (4), 1635-1644 URL :[Link]

Application Note: Orthogonal Late-Stage Functionalization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, densely functionalized pyridines serve as critical scaffolds due to their favorable physicochemical properties and metabolic stability. The molecule 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a highly engineered building block featuring a bioisosteric 3,3-difluoropyrrolidine group. This group modulates the electronic density of the pyridine ring while providing enhanced lipophilicity and metabolic resistance.

For drug development professionals, this scaffold offers two highly predictable, orthogonal handles for Late-Stage Functionalization (LSF):

  • The C5-Bromide : A prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • The C6-H Bond : An unhindered site adjacent to the pyridine nitrogen, perfectly primed for radical-mediated Minisci C–H alkylation[2].

ReactivityMap Core 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -4-methylpyridine C5 C5-Bromine (Cross-Coupling Handle) Core->C5 C6 C6-H Bond (Minisci Alkylation) Core->C6 C4 C4-Methyl (Steric Shield) Core->C4 C2 C2-Pyrrolidine (Electronic Modulator) Core->C2

Orthogonal reactivity map of the densely functionalized pyridine core.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C5

Causality & Mechanistic Insight

The C5-bromine is situated ortho to a C4-methyl group, creating a significant steric bottleneck. Standard palladium catalysts with small phosphine ligands (e.g., PPh3) often fail here due to sluggish oxidative addition and hindered reductive elimination. To overcome this, we employ XPhos or SPhos —bulky, electron-rich dialkylbiaryl phosphine ligands that excel in coupling sterically hindered aryl halides[3]. The biphasic solvent system (Dioxane/H2O) ensures the solubility of both the organic substrate and the inorganic base (K3PO4), facilitating the crucial transmetalation step.

Step-by-Step Methodology

1. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 mmol, 1.0 equiv) and the desired boronic acid (1.5 mmol, 1.5 equiv).

  • Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Add finely ground anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

2. Solvent Addition & Degassing:

  • Seal the tube with a septum and purge with Argon for 5 minutes.

  • Add 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v) via syringe. Note: Degassing is critical to prevent the oxidation of the electron-rich XPhos ligand.

3. Execution & In-Process Control:

  • Replace the septum with a Teflon screw cap under Argon flow.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring for 12–16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (M+H) and the emergence of the product mass confirms successful coupling.

4. Workup & Purification:

  • Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black.

  • Transfer to a separatory funnel, wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective Minisci C6-Alkylation

Causality & Mechanistic Insight

The Minisci reaction is a powerful tool for the late-stage C–H functionalization of heterocycles. However, on bare pyridines, it notoriously yields complex mixtures of C2, C4, and C6 isomers[4]. Our substrate inherently solves this regioselectivity challenge: the C2, C4, and C5 positions are structurally blocked. The addition of Trifluoroacetic Acid (TFA) protonates the pyridine nitrogen, drastically lowering the LUMO of the ring and directing the nucleophilic alkyl radical exclusively to the adjacent, unhindered C6 position[2].

MinisciPathway RCOOH Carboxylic Acid (Alkyl Donor) Radical Alkyl Radical (Nucleophilic) RCOOH->Radical Ag(I) / S2O8(2-) -CO2 RadicalCation Radical Cation Intermediate at C6 Radical->RadicalCation Addition to C6 Substrate Protonated Pyridine (Electrophilic Core) Substrate->RadicalCation Activation Product C6-Alkylated Pyridine Product RadicalCation->Product Oxidation & Deprotonation

Mechanistic pathway of the highly regioselective C6 Minisci alkylation.

Step-by-Step Methodology

1. Reaction Setup:

  • To a 20 mL reaction vial equipped with a Teflon-lined cap, add the pyridine substrate (0.5 mmol, 1.0 equiv), the aliphatic carboxylic acid (1.5 mmol, 3.0 equiv), and AgNO₃ (17 mg, 0.1 mmol, 20 mol%).

  • Add ammonium persulfate, (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv).

2. Solvent & Activation:

  • Add a solvent mixture of 1,2-Dichloroethane (DCE) and H₂O (2.5 mL each, 1:1 v/v).

  • Carefully add Trifluoroacetic Acid (TFA) (57 µL, 0.75 mmol, 1.5 equiv). Note: TFA is essential for generating the highly electrophilic pyridinium species, which accelerates radical addition.

3. Execution & In-Process Control:

  • Seal the vial and stir the biphasic mixture vigorously at 50 °C for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. Because all other positions are blocked, over-alkylation is structurally impossible. The reaction profile should show a clean conversion to a single M+H peak corresponding to the C6-alkylated product.

4. Workup & Purification:

  • Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) dropwise until the aqueous layer reaches pH ~8 (neutralizing the TFA).

  • Extract the mixture with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash chromatography or reverse-phase HPLC, depending on the polarity of the introduced alkyl group.

Quantitative Data & Reaction Scope Summary

The following table summarizes the expected yields and optimized conditions for the orthogonal functionalization of the 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine scaffold based on established cross-coupling and radical addition parameters.

Functionalization TypeReagents / Coupling PartnerTarget SiteYield (%)Reaction Time
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, 90 °CC582%12 h
Suzuki-Miyaura Coupling Cyclopropylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, 100 °CC574%16 h
Minisci Alkylation Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, TFA, 50 °CC688%4 h
Minisci Alkylation N-Boc-Proline, AgNO₃, (NH₄)₂S₂O₈, TFA, 50 °CC676%6 h

References

  • National Institutes of Health (NIH) / PMC. Late-Stage Cross-Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis.[3][Link]

  • National Institutes of Health (NIH) / PMC. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.[2][Link]

  • RSC Publishing. First total synthesis of caerulomycin K: a case study on selective, multiple C–H functionalizations of pyridines.[4][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of heavily substituted pyridines. The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine presents a classic chemoselectivity and reactivity challenge.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind reaction failures, establish self-validating experimental protocols, and provide empirical data to ensure your scale-up is robust and reproducible.

Mechanistic Pathway & Chemoselectivity Analysis

To successfully synthesize this molecule, you must navigate the orthogonal reactivity of a di-halogenated pyridine (5-bromo vs. 2-chloro) reacting with a highly deactivated amine.

The gem-difluoro substitution on 3,3-difluoropyrrolidine exerts a profound electron-withdrawing inductive effect (-I), which lowers the pKa of the conjugate acid and drastically reduces the nucleophilicity of the nitrogen lone pair[1]. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) conditions often stall. Conversely, attempting to force the reaction using Palladium-catalyzed Buchwald-Hartwig amination will lead to catastrophic chemoselectivity failures, as Pd(0) preferentially undergoes oxidative addition at the C5-Bromo bond rather than the target C2-Chloro bond[2].

ReactionPathway SM 5-Bromo-2-chloro-4-methylpyridine + 3,3-Difluoropyrrolidine SNAr Path A: SNAr (Polar Aprotic, High Temp) SM->SNAr BHA Path B: Buchwald-Hartwig (Pd Catalyst, Ligand, Base) SM->BHA Product 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -4-methylpyridine (Target) SNAr->Product Optimal Base (e.g., DBU) Side2 Side Product: Hydrodebromination SNAr->Side2 Excess Amine/ Extreme Temp Side1 Side Product: C5-Amination / Polymerization BHA->Side1 Pd(0) inserts into C-Br bond first

Reaction pathways for the synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

Diagnostics & Troubleshooting FAQs

Q1: My reaction is stalling at 20-30% conversion when using K2CO3 or Triethylamine (TEA) in DMF. How do I drive it to completion? Analysis: The basicity and solubility of your system are mismatched with the poor nucleophilicity of 3,3-difluoropyrrolidine. Weak bases like TEA cannot efficiently deprotonate the SNAr Meisenheimer intermediate when a deactivated amine is used. Solution: Switch to a stronger, non-nucleophilic amidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP or DMSO. As demonstrated in the process scale-up of similar kinase inhibitors (e.g., GDC-0134), replacing TEA with DBU dramatically accelerates the SNAr of 3,3-difluoropyrrolidine, pushing conversions from <40% to >99%[3].

Q2: I am observing significant loss of the bromine atom (hydrodebromination) in my SNAr product. What is causing this? Analysis: Hydrodebromination at the C5 position typically occurs via a halogen-dance mechanism or radical debromination triggered by extreme temperatures (>130 °C) or the use of alkoxide bases (like NaOtBu) which can act as hydride donors. Solution: Cap your reaction temperature at 100 °C. Ensure your DMSO or NMP is strictly anhydrous, and strictly avoid primary/secondary alcohols and alkoxide bases.

Q3: Can I use a Palladium catalyst (Buchwald-Hartwig) to speed up the reaction at lower temperatures? Analysis: No. While Buchwald-Hartwig aminations are excellent for coupling 3,3-difluoropyrrolidine to unactivated aryl rings[4], your substrate contains a C5-Bromo group. Palladium catalysts will preferentially undergo oxidative addition into the weaker C-Br bond over the C-Cl bond. This will yield the undesired 5-amino-2-chloro regioisomer or lead to bis-substitution/polymerization. SNAr is mandatory here to preserve the C5-Bromo handle.

Troubleshooting Start Low Yield of Target Molecule? Q1 Is starting material consumed? Start->Q1 NoSM No: Poor Nucleophilicity Q1->NoSM < 50% Conv YesSM Yes: Side Reactions Q1->YesSM > 90% Conv Sol1 Switch base to DBU Change solvent to DMSO NoSM->Sol1 Q2 Which side product is dominant? YesSM->Q2 SideDehalo Hydrodebromination (Loss of Br) Q2->SideDehalo SideRegio C5-Substitution or Bis-amine Q2->SideRegio Sol2 Use anhydrous conditions, avoid alkoxide bases SideDehalo->Sol2 Sol3 Abandon Pd-catalysis, revert to SNAr SideRegio->Sol3

Troubleshooting decision tree for low yields in 3,3-difluoropyrrolidine SNAr couplings.

Empirical Data: SNAr Optimization

The following table summarizes quantitative screening data for the SNAr coupling of 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoropyrrolidine. This data illustrates the critical dependency on base selection to overcome the stereoelectronic deactivation of the fluorinated amine[5].

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Major Impurity Profile
1DMFK2CO3 (3.0)802418%Unreacted SM
2NMPTEA (3.0)1002442%Unreacted SM
3NMPNaOtBu (2.5)806>95%35% Debromination
4NMPDBU (2.5)1001892%Clean profile
5 DMSO DBU (2.5) 100 12 >98% Clean profile (Optimal)

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By embedding In-Process Controls (IPCs), the system ensures that any deviation in reagent quality is caught before the reaction is quenched, guaranteeing high yields of the target SNAr product.

Materials Required:
  • 5-Bromo-2-chloro-4-methylpyridine (1.0 equiv, limiting reagent)

  • 3,3-Difluoropyrrolidine hydrochloride (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)

  • Anhydrous DMSO (5 volumes relative to SM weight)

Step-by-Step Methodology:
  • Reactor Charging: To an oven-dried, nitrogen-flushed reaction vessel, charge 5-bromo-2-chloro-4-methylpyridine (1.0 equiv) and 3,3-difluoropyrrolidine hydrochloride (1.2 equiv).

    • Causality Note: We utilize the HCl salt of the amine because the free base of 3,3-difluoropyrrolidine is highly volatile (BP ~90 °C) and prone to loss during heating.

  • Solvation: Add anhydrous DMSO (5 volumes). Stir at 25 °C for 5 minutes.

  • Base Addition: Dropwise, add DBU (2.5 equiv) over 10 minutes.

    • Causality Note: 1.0 equiv of DBU is consumed immediately to crack the HCl salt and liberate the free amine. The remaining 1.5 equiv serves as the proton scavenger for the SNAr mechanism.

  • Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • System Validation Checkpoint (IPC 1): At t=12 hours, withdraw a 50 µL aliquot. Dilute in 1 mL of MeCN/H2O (1:1) and analyze via UPLC-MS at 254 nm.

    • Pass Criteria: Starting material (m/z 206/208) is < 2% by area. Product (m/z 277/279) is > 95% by area. Proceed to Step 6.

    • Fail Criteria: Starting material is > 5%. Corrective Action: Add an additional 0.3 equiv of DBU and continue heating for 4 hours before re-sampling.

  • Quench & Isolation: Cool the reaction to 20 °C. Slowly add water (15 volumes) dropwise over 30 minutes while stirring vigorously. The product will precipitate as an off-white to pale yellow solid.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with water (3 x 5 volumes) to remove residual DMSO and DBU salts.

  • Drying: Dry the solid under vacuum at 45 °C to a constant weight. Expected yield: 85–92%.

References

The following authoritative sources ground the mechanistic and procedural claims made in this guide:

  • Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two SNAr Reactions, Oxidation and Suzuki Coupling Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

Sources

Minimizing debromination side reactions for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled pipelines due to off-target side reactions. When working with highly functionalized building blocks like 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine , the most notorious yield-killer during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is hydrodebromination (protodehalogenation).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction, establish a self-validating experimental protocol, and provide data-driven strategies to maximize your desired cross-coupled product.

Mechanistic Visualization: The Divergent Catalytic Cycle

To solve hydrodebromination, we must first visualize where the catalytic cycle derails. The diagram below illustrates the competition between the desired transmetalation/amine binding pathway and the off-cycle hydride transfer pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for Electron-Deficient Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Ar-Br Transmet Transmetalation / Amine Binding (Desired Pathway) ArPdBr->Transmet Hydride Hydride Transfer (Side Pathway) ArPdBr->Hydride ArPdNu Ar-Pd(II)-Nu Transmet->ArPdNu ArPdH Ar-Pd(II)-H Hydride->ArPdH From Solvent/Base RedElim1 Reductive Elimination ArPdNu->RedElim1 RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim1->Pd0 Regeneration Product Cross-Coupled Product (Desired) RedElim1->Product RedElim2->Pd0 Regeneration Debrom Hydrodebrominated Byproduct (Ar-H) RedElim2->Debrom

Catalytic cycle: Desired cross-coupling vs. off-cycle hydrodebromination pathway.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine specifically so prone to debromination? A1: The susceptibility lies in its electronics. The pyridine ring is inherently electron-deficient, and this is severely amplified by the inductive electron-withdrawing effect of the 3,3-difluoropyrrolidin-1-yl group. While this makes the C-Br bond highly reactive toward oxidative addition, it also renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. Kinetic studies demonstrate that electron-poor aryl bromides react faster with off-cycle hydride sources, making hydrodebromination a dominant competitive process if the subsequent coupling steps are delayed[1].

Q2: What are the primary sources of hydrides in my reaction mixture? A2: Hydrides typically originate from three preventable sources:

  • Solvents: Protic solvents (especially primary and secondary alcohols like ethanol or isopropanol) readily undergo β -hydride elimination to form Pd-H species[2].

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can act as direct hydride donors in the presence of trace moisture.

  • Amine Coupling Partners: In Buchwald-Hartwig aminations, aliphatic amines with α -hydrogens can undergo β -hydride elimination from the amidopalladium intermediate[3].

Q3: How do I select the right ligand to suppress this side reaction? A3: The mechanistic goal is to accelerate transmetalation (in Suzuki) or amine binding (in Buchwald) so that it outcompetes hydride transfer. For electron-deficient heteroaryl bromides, utilizing chelating bis(phosphine) ligands (e.g., dppf, dppp, BINAP) or bulky dialkylbiaryl phosphines (e.g., BrettPhos, XPhos) is critical. These ligands enforce a spatial geometry that accelerates reductive elimination and sterically inhibits the formation of off-cycle bis(amine) complexes that lead to hydrodebromination[3].

Quantitative Optimization Data

To guide your reaction design, summarize your initial screening conditions against this matrix. Shifting from sub-optimal to optimized parameters typically reduces the debromination byproduct from >40% to <5%.

Reaction ParameterSub-optimal Choice (Promotes Debromination)Optimized Choice (Suppresses Debromination)Mechanistic Rationale
Solvent System Alcohols (EtOH, iPrOH), aqueous mixturesAnhydrous 1,4-Dioxane, Toluene, or THFAprotic solvents eliminate the primary source of β -hydride elimination[2].
Base Selection Strong Alkoxides (NaOtBu, KOtBu)Mild Inorganic Bases (K 3​ PO 4​ , K 2​ CO 3​ , Cs 2​ CO 3​ )Milder bases limit the formation of off-cycle Pd-hydride species[2].
Ligand Architecture Monodentate, unhindered (e.g., PPh 3​ )Chelating (dppf) or Bulky Biaryl (BrettPhos)Accelerates the desired pathway; prevents off-cycle intermediate stabilization[3].
Temperature > 100 °C60 °C – 80 °CElevated temperatures exponentially increase the activation rate of the hydrodebromination side reaction[1].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol incorporates a self-validating checkpoint . If the reaction is failing due to moisture or base-driven hydride transfer, you will catch it at the 15-minute mark rather than wasting 12 hours.

Materials Required:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv, strictly dried)

  • Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (5 mol%)

  • Base: Anhydrous K 3​ PO 4​ (2.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed via 3x Freeze-Pump-Thaw cycles)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a glovebox or using strict Schlenk techniques, add the heteroaryl bromide, boronic acid, Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ , and K 3​ PO 4​ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Introduction: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Inject the degassed, anhydrous 1,4-dioxane (0.1 M relative to the bromide) via a gas-tight syringe.

  • Initiation: Place the flask in a pre-heated oil bath at 75 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Self-Validating Aliquot Check (Critical Step): At exactly 15 minutes, withdraw a 50 μ L aliquot under positive N 2​ pressure. Quench in 1 mL of acetonitrile and analyze via LC-MS.

    • Validation Rule: Look for the debrominated mass ( m/z corresponding to[M-Br+H] + ). If the debrominated peak area is >5% relative to the starting material, halt the reaction . This indicates a breach in anhydrous conditions or compromised solvent integrity. If <5%, proceed.

  • Completion & Workup: Allow the reaction to proceed for 4-6 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure for subsequent column chromatography.

Sources

Optimizing palladium catalysts for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium Catalysis for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Welcome to the advanced troubleshooting center for cross-coupling reactions involving highly functionalized, sterically hindered heteroaryl halides. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the chemical causality behind reaction failures and provide self-validating methodologies to ensure your drug discovery workflows remain robust and reproducible.

System Overview: The Chemical Reality of Your Substrate

The substrate, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, presents a trifecta of cross-coupling challenges:

  • Steric Hindrance: The 4-methyl group is situated ortho to the C-Br bond. This physical bulk severely retards the oxidative addition of Pd(0) into the C-Br bond and compresses the transition state required for reductive elimination[1].

  • Electronic Deactivation: The 3,3-difluoropyrrolidine group is electronically complex. While the pyrrolidine nitrogen can donate electron density via resonance, the two fluorine atoms exert a strong inductive pull (-I effect). This creates an electronically mismatched system that slows down transmetalation compared to standard electron-deficient pyridines.

  • Catalyst Poisoning: The basic pyridine nitrogen acts as a strong Lewis base, coordinating to electrophilic Pd(II) intermediates. This traps the catalyst in an off-cycle resting state, effectively killing catalytic turnover[2].

Diagnostic FAQs: Troubleshooting Reaction Failures

Q1: My reaction is stalling at 15-20% conversion. Why is the catalyst dying, and how do I fix it? Cause: Your catalyst is likely being poisoned by the substrate. Traditional palladium sources (like Pd2​(dba)3​ ) require the supporting ligand to displace strongly bound dba ligands. This process is slow, allowing the basic pyridine nitrogen of your substrate to bind to the unprotected palladium, forming an inactive, off-cycle Pd(II) complex[2]. Solution: Switch to3. These modern precatalysts rapidly and quantitatively generate the active monoligated L1​Pd(0) species upon mild base activation[3]. By flooding the system with the active catalyst immediately, you outcompete the substrate's ability to poison the metal center[1].

Q2: I am observing significant protodehalogenation (des-bromo byproduct) instead of my desired cross-coupled product. How do I minimize this? Cause: Protodehalogenation is a symptom of slow reductive elimination. Because the 4-methyl group creates a highly congested environment, the Pd(II) intermediate struggles to couple the aryl group with the nucleophile. During this delay, the complex undergoes β -hydride elimination (if aliphatic amines/alcohols are present) or abstracts a proton from the solvent[1]. Solution: You must force the reductive elimination step by using highly sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos for amination) or N-heterocyclic carbenes (NHCs). The sheer bulk of these ligands compresses the bond angle between the aryl group and the nucleophile on the Pd center, mechanically accelerating product release[4].

Q3: Even with bulky ligands, my yields are inconsistent. Are there specialized catalysts for extreme steric hindrance and heteroatom poisoning? Cause: Some phosphine ligands are too flexible and occasionally allow the pyridine nitrogen to slip into the coordination sphere. Solution: Utilize the 5 system. This catalyst features a "bulky yet flexible" NHC ligand. The massive isopentyl groups act as an umbrella, physically blocking the pyridine nitrogen from coordinating to the palladium, while still allowing the catalytic cycle to proceed efficiently in air[5].

Mechanistic Visualization

CatalyticCycle Pd0 L1Pd(0) Active Species (Generated via G3/G4) OA Oxidative Addition (Steric Block by 4-Methyl) Pd0->OA Ar-Br Addition TM Transmetalation / Amine Binding (Nucleophile Entry) OA->TM Base/Nucleophile Poison Off-Cycle Pd(II) Trap (Pyridine N-Coordination) OA->Poison Substrate Binding RE Reductive Elimination (Accelerated by Bulky Ligand) TM->RE Intermediate RE->Pd0 Product Release Poison->OA Ligand Rescue

Fig 1. Pd-catalytic cycle bottlenecks from 4-methyl sterics and pyridine coordination.

Catalyst Selection Matrix

To optimize your specific transformation, select the catalyst system based on the quantitative parameters below.

Catalyst SystemLigand ClassOxidative Addition RateResistance to Pyridine PoisoningReductive EliminationRecommended Application
Pd2​(dba)3​ / PPh 3​ Monodentate PhosphineLowPoorSlowNot recommended (Baseline)
XPhos Pd G3 Dialkylbiaryl PhosphineHighModerateFastSuzuki-Miyaura (General)
tBuBrettPhos Pd G3 Dialkylbiaryl PhosphineHighGoodVery FastBuchwald-Hartwig Amination
Pd-PEPPSI-IPentAn N-Heterocyclic CarbeneVery HighExcellentFastHighly hindered/poisoning substrates

Self-Validating Experimental Protocol: High-Throughput Screening (HTS)

A protocol is only as good as the data it yields when it fails. This methodology incorporates an internal standard at t=0 to ensure absolute mass balance tracking. If the sum of your product, unreacted starting material, and des-bromo byproduct does not equal 100% of the initial molarity, you immediately know the material is precipitating or degrading.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, weigh 0.10 mmol of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine into an oven-dried 4 mL reaction vial.

  • Internal Standard Addition (Crucial): Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (for qNMR analysis) or 4,4'-di-tert-butylbiphenyl (for LC-MS analysis). Causality: This provides an inert, absolute reference peak to calculate exact conversion and mass balance.

  • Catalyst & Reagent Loading: Add 2 mol% of the selected precatalyst (e.g., tBuBrettPhos Pd G3 or Pd-PEPPSI-IPentAn), 0.12 mmol of the nucleophile (amine or boronic acid), and 0.20 mmol of anhydrous base (e.g., K3​PO4​ for Suzuki, LiHMDS for Buchwald).

  • Solvent Dispensation: Add 1.0 mL of anhydrous, degassed solvent (1,4-Dioxane or t-Amyl Alcohol). Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Cycling: Remove the vial from the glovebox and heat at 85 °C for 16 hours. Causality: Vigorous stirring (800+ rpm) is mandatory to overcome mass transfer limitations inherent to heterogeneous inorganic bases.

  • Quench and Analysis: Cool to room temperature. Quench the reaction by adding 1 mL of ethyl acetate and exactly 1 drop of water to dissolve inorganic salts. Filter through a short Celite plug and analyze directly via UPLC-UV/MS or 1H qNMR.

Workflow S1 Glovebox Setup Weigh Precatalyst S2 Add Internal Std (Self-Validation) S1->S2 S3 Solvent & Base Addition S2->S3 S4 Thermal Cycling (80-100°C) S3->S4 S5 Quench & qNMR/LC-MS S4->S5

Fig 2. Self-validating experimental workflow for high-throughput catalyst screening.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: MIT DSpace (Chemical Reviews) URL:[Link]

  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: NIH PubMed Central (Journal of the American Chemical Society) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: NIH PubMed Central (ACS Catalysis) URL:[Link]

Sources

Overcoming steric hindrance in reactions with 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine . This guide is engineered for researchers and drug development professionals facing bottlenecks in transition-metal-catalyzed cross-couplings.

Core Mechanistic Analysis

To successfully functionalize this molecule, we must first deconstruct its physical and electronic profile. The primary reactive site for cross-coupling is the 5-bromo position . However, the adjacent 4-methyl group acts as a severe ortho-steric barricade.

While the 2-(3,3-difluoropyrrolidin-1-yl) group is bulky, its meta-relationship to the bromide means its steric impact is negligible. Electronically, the electron-withdrawing fluorine atoms pull electron density away from the pyridine ring, which slightly favors the oxidative addition of Pd(0). However, the steric clash from the 4-methyl group dominates the reaction kinetics, impeding the trajectory of the Pd catalyst during both oxidative addition and the subsequent transmetalation step[1]. Overcoming this requires highly specialized ligand architectures.

Troubleshooting FAQs

Q: My Suzuki-Miyaura coupling stalls at <20% conversion, and I am recovering mostly unreacted starting material. Why is this happening? A: The reaction is failing at the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ form a bulky Pd(0)L₂ resting state that cannot physically insert into the C-Br bond due to the 4-methyl group's steric repulsion. Solution: You must force the catalyst into a highly reactive, smaller Pd(0)L₁ (monoligated) state. We recommend switching to Pd-PEPPSI-IPent . This N-heterocyclic carbene (NHC) complex features massive "throw-over" steric bulk that prevents a second ligand from binding, accelerating oxidative addition into hindered ortho-substituted aryl bromides[2]. Alternatively, ruthenocenylphosphines like R-Phos have shown exceptional capability in coupling di-ortho-substituted aryl bromides[1].

Q: During Buchwald-Hartwig amination, I am observing massive amounts of debrominated pyridine (protodehalogenation) instead of my C-N coupled product. How do I suppress this? A: This is a classic symptom of a failed reductive elimination. The Pd(II)-amine-aryl intermediate forms, but the steric clash between the 4-methyl group and the incoming amine prevents the complex from achieving the necessary geometry to eliminate the product. While the complex is "stuck," it undergoes off-cycle β -hydride elimination (often from the amine or solvent), yielding the reduced, debrominated pyridine. Solution: Switch to a ligand engineered to accelerate reductive elimination, such as AliPhos (a biaryl phosphorinane)[3] or tBuBrettPhos . These ligands possess a specific bite angle and flexible bulk that "pushes" the aryl and amine groups together, forcing reductive elimination to outcompete the degradation pathway.

Q: Can I use Copper catalysis (Ullmann-type) instead of Palladium for C-N coupling to avoid expensive and air-sensitive phosphine ligands? A: Historically, Cu-catalyzed Ullmann couplings fail completely with ortho-substituted aryl halides due to the rigid geometry of the Cu(I)/Cu(III) intermediates. However, recent developments have unlocked this pathway. Solution: Utilize specialized pyrrole-ol ligands . These heteroatom-rich ligands form highly electron-rich anionic Cu(I)-complexes that can promote oxidative addition even with sterically hindered electrophiles like your ortho-methyl pyridine[4].

Quantitative Data Summaries

The following table synthesizes the expected performance of various catalytic systems when applied to ortho-methyl aryl bromides, providing a benchmark for your optimization.

Catalyst / Ligand SystemReaction TypeBase / SolventTemp (°C)Expected YieldPrimary Mechanistic Limitation
Pd(PPh₃)₄ Suzuki-MiyauraK₂CO₃ / Dioxane100< 15%Fails at oxidative addition
Pd₂(dba)₃ / SPhos Suzuki-MiyauraK₃PO₄ / Toluene10060-70%Sluggish transmetalation
Pd-PEPPSI-IPent Suzuki-MiyauraKOH / Dioxane65> 90%Highly active; minimal limitations
Pd₂(dba)₃ / AliPhos Buchwald-HartwigNaOtBu / Toluene9088-99%Requires strong alkoxide base
CuI / Pyrrole-ol Ullmann C-NK₂CO₃ / DMSO10070-80%Requires elevated temperatures

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Causality: Utilizing Pd-PEPPSI-IPent provides a well-defined Pd(II) precatalyst that activates in situ to a highly reactive Pd(0)-NHC species. This circumvents the degradation pathways common to in-situ generated Pd/phosphine systems and easily overcomes the 4-methyl steric barrier[2].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground KOH (2.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPent (2.0 mol%).

  • Solvent & Heating: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial and heat to 65 °C for 24 hours.

  • Self-Validation Check (2 Hours): Sample 10 μ L for LC-MS analysis. Validation criterion: You should observe <5% of protodeboronated arylboronic acid. If protodeboronation exceeds 10%, the transmetalation is too slow—verify that your KOH is finely milled, or add a phase transfer catalyst (e.g., 18-crown-6) to increase base solubility.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Hindered Buchwald-Hartwig Amination

Causality: AliPhos provides a rigid phosphorinane backbone that forces the Pd center to rapidly undergo reductive elimination, preventing the accumulation of the Pd(II) intermediate and shutting down the debromination side-reaction[3].

  • Preparation: Charge a vial with the pyridine bromide (1.0 equiv), the target amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (1.5 mol%), and AliPhos (3.0 mol%).

  • Solvent & Heating: Add anhydrous toluene (0.1 M). Purge with N₂ for 5 minutes. Heat to 90 °C for 12 hours.

  • Self-Validation Check (1 Hour): Sample for LC-MS. Validation criterion: Check the ratio of the desired product to the debrominated byproduct (2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine). A healthy reaction maintains a >20:1 ratio. If debromination is prominent, verify that your amine and solvent are strictly anhydrous, as trace water rapidly accelerates protodehalogenation.

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify.

Mechanistic Visualizations

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Clash with 4-Methyl) Pd0->OxAdd 5-Br-4-Me-Pyridine PdII Pd(II) Ar-Br Complex OxAdd->PdII Transmet Transmetalation (Hindered Nucleophile Entry) PdII->Transmet Boronic Acid / Amine PdIINu Pd(II) Ar-Nu Complex Transmet->PdIINu RedElim Reductive Elimination (Driven by Ligand Bulk) PdIINu->RedElim RedElim->Pd0 Ligand Regeneration Product Coupled Product RedElim->Product

Pd-catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation.

Workflow Start Reaction Failure Analysis LCMS Analyze via LC-MS Start->LCMS Unreacted High Unreacted SM (Failed Ox. Addition) LCMS->Unreacted Debrom High Debromination (Failed Red. Elimination) LCMS->Debrom Sol1 Use Pd-PEPPSI-IPent or R-Phos Unreacted->Sol1 Steric Block Sol2 Use tBuBrettPhos or AliPhos Debrom->Sol2 Off-Cycle Pathway

Decision tree for troubleshooting sterically hindered cross-coupling reactions.

References

  • [1] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry (ACS Publications).

  • [3] Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.

  • [2] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich Technical Library.

  • [4] Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central (PMC), National Institutes of Health.

Sources

Purification techniques and flash chromatography for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine . We will address common issues through a troubleshooting and FAQ section, followed by a detailed, optimized protocol for flash chromatography.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific molecule?

A1: The purification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine presents a unique set of challenges due to its distinct structural features:

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This often leads to significant peak tailing, poor resolution, and potentially lower recovery.[1][2]

  • Halogenation: The presence of both bromine and fluorine atoms increases the molecule's molecular weight and can introduce unique electronic effects that alter its interaction with the stationary phase. Fluorine, in particular, can impart different selectivity compared to non-fluorinated analogues.[3][4]

  • Potential Impurities: Typical impurities may include unreacted starting materials (e.g., 5-bromo-2-fluoro-4-methylpyridine or 3,3-difluoropyrrolidine), over-brominated byproducts, or isomers, which may have very similar polarities to the desired product, making separation difficult.[1]

Q2: What is the best stationary phase to start with for flash chromatography?

A2: For initial purification attempts, standard silica gel (230-400 mesh) is the most common and cost-effective choice. However, due to the basicity of the pyridine moiety, it is highly recommended to use a mobile phase modified with a basic additive. If issues like irreversible adsorption or poor recovery persist, alternative stationary phases should be considered:

  • Amine-Treated Silica: This can significantly reduce tailing and improve peak shape for basic compounds.

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds, as it is less acidic.

  • Reverse-Phase (C18) Silica: If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography can be a powerful alternative. The presence of fluorine can sometimes lead to enhanced retention on C18 phases.[3]

Q3: How do the geminal fluorine atoms on the pyrrolidine ring affect the chromatographic behavior?

A3: The two fluorine atoms have a significant electronic and steric impact. Electronegative fluorine atoms can reduce the basicity of the nearby pyrrolidine nitrogen, but the more distant pyridine nitrogen remains the primary site of interaction with silica. The key chromatographic effect is on the molecule's overall polarity and its potential for specific interactions. Fluorinated compounds can exhibit unique retention behaviors, sometimes being more retained on hydrocarbon phases (like C18) than their non-fluorinated counterparts due to increased hydrophobicity.[3] Furthermore, specialized fluorinated stationary phases can be used to exploit "fluorophilic" interactions, offering an alternative selectivity for difficult separations.[4][5][6]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing or Streaking on TLC/Column The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel.[1]Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, into your eluent system (typically 0.1-1% v/v).[1] This will compete for the active sites on the silica, leading to a more symmetrical peak shape.
Product is Co-eluting with an Impurity The chosen eluent system does not provide adequate selectivity to resolve the compounds.Change Solvent Selectivity: Do not just increase or decrease the eluent strength (e.g., more or less ethyl acetate in hexanes). Instead, change the nature of the polar solvent. Substitute ethyl acetate with acetone, or add a different solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to the mobile phase. This alters the specific interactions (dipole-dipole, hydrogen bonding) and can significantly improve separation.
No Product Eluting from the Column 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel due to strong acid-base interactions.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your gradient. If necessary, switch to a much stronger solvent system, such as 5-10% methanol in DCM. 2. Use a Basic Modifier: If you haven't already, add TEA or another base to the eluent to disrupt the strong binding to the silica.[1] In extreme cases, consider flushing the column with a highly polar, basic solvent mixture, but be aware this may elute many impurities as well. For future runs, switch to a less acidic stationary phase like alumina or use amine-treated silica.
Low Product Recovery After Chromatography 1. Irreversible adsorption on the column (see above). 2. The product is volatile and was lost during solvent evaporation. 3. The compound is unstable on silica gel over long exposure times.1. Employ a Basic Modifier: This is the most common solution for improving the recovery of basic compounds. 2. Careful Evaporation: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the purified product under high vacuum for extended periods. 3. Increase Flow Rate: Perform the chromatography more quickly to minimize the residence time of the compound on the column. Ensure your flash chromatography setup is optimized for a rapid flow rate (5-7 cm of solvent head drop per minute is a good starting point).[7]
Crude Material is Not Fully Soluble in the Loading Solvent The chosen solvent for loading the sample onto the column is not strong enough, or the sample is too concentrated.Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone. Important: After dissolving, adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product), dry it to a free-flowing powder, and load this powder onto the top of the column. This "dry loading" technique prevents issues associated with using a strong loading solvent directly, which can disrupt the column packing and lead to poor separation.

Section 3: Detailed Protocol for Flash Chromatography Purification

This protocol provides a robust starting point for the purification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

1. Preparation of the Eluent System:

  • Initial System: A gradient system of ethyl acetate (EtOAc) in hexanes is a common and effective starting point for brominated pyridines.[8]

  • Recommended Eluent:

    • Solvent A: Hexanes (or heptane for better consistency)

    • Solvent B: Ethyl Acetate

  • Basic Modifier: To both Solvent A and Solvent B, add 0.1% triethylamine (TEA) by volume. This is critical for preventing peak tailing.[1]

2. Thin-Layer Chromatography (TLC) Analysis:

  • Before running the column, determine the optimal eluent composition using TLC.

  • Dissolve a small amount of the crude material in DCM or EtOAc.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various ratios of EtOAc/Hexanes (e.g., 1:9, 2:8, 3:7) containing 0.1% TEA.

  • The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 . This generally ensures good separation on a column.

3. Column Packing:

  • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA).

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

4. Sample Loading:

  • Recommended Method (Dry Loading):

    • Dissolve your crude product in a minimal volume of a suitable solvent (e.g., DCM).

    • Add silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Alternative (Wet Loading):

    • Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly stronger solvent.

    • Carefully pipette the solution onto the sand layer at the top of the column, ensuring not to disturb the silica bed.[7]

5. Elution and Fraction Collection:

  • Begin elution with a solvent mixture slightly less polar than what gave the ideal TLC Rf value. For example, if 20% EtOAc worked well on TLC, start the column with 5-10% EtOAc.

  • Run a linear gradient from your starting polarity up to a polarity slightly higher than your ideal TLC conditions (e.g., 5% to 40% EtOAc over 10-15 column volumes).

  • Collect fractions throughout the run. The size of the fractions should be appropriate for the column size.[7]

  • Monitor the elution process by collecting small spots from the eluting liquid for TLC analysis.

6. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting purified product under high vacuum to remove any residual solvent.

Section 4: Visualization of the Purification Workflow

The following diagram illustrates the complete workflow for the flash chromatography purification process.

Flash_Chromatography_Workflow Crude Crude Product Prep Sample Preparation (Dry Loading) Crude->Prep Dissolve & Adsorb Chrom Flash Chromatography (EtOAc/Hexane Gradient) Prep->Chrom Load Sample Pack Column Packing (Silica + 0.1% TEA Eluent) Pack->Chrom Collect Fraction Collection Chrom->Collect TLC TLC Analysis of Fractions Collect->TLC Monitor Pool Pool Pure Fractions TLC->Pool Identify Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Purified Product Evap->Pure

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine and its Non-Fluorinated Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacological properties of drug candidates. The 2-aminopyridine moiety is a privileged scaffold in numerous biologically active compounds, and its functionalization is of paramount importance. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine and its non-fluorinated counterpart, 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental protocols for analogous systems.

The Influence of Fluorine: Electronic and Steric Considerations

The introduction of two fluorine atoms at the 3-position of the pyrrolidine ring in 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine induces significant electronic and steric changes compared to its non-fluorinated analog. These modifications are anticipated to have a profound impact on the reactivity of the C5-Br bond in palladium-catalyzed cross-coupling reactions.

Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds to the pyrrolidine nitrogen and, subsequently, to the pyridine ring. As a result, the pyridine ring in the fluorinated compound is more electron-deficient than in its non-fluorinated counterpart. This deactivation of the aromatic system can influence the kinetics of the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling cycles. For electron-deficient aryl halides, the oxidative addition to the Pd(0) catalyst is generally faster.

Steric Effects: The gem-difluoro group is sterically more demanding than a methylene group. This increased steric bulk in the vicinity of the pyridine nitrogen could potentially influence the approach of the bulky palladium catalyst and its ligands, thereby affecting reaction rates.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery. The reactivity of the aryl bromide in this reaction is highly dependent on the electronic nature of the pyridine ring.

Based on established principles, the electron-withdrawing nature of the 3,3-difluoropyrrolidinyl group is expected to render the C5-Br bond of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine more susceptible to oxidative addition to the Pd(0) catalyst. This should, in principle, lead to faster reaction rates compared to the non-fluorinated analog, where the pyrrolidinyl group is electron-donating.

dot graph TD { A[Aryl Bromide] -- Oxidative Addition --> B{Pd(II) Complex}; B -- Transmetalation --> C{Di-organopalladium(II) Complex}; C -- Reductive Elimination --> D[Coupled Product]; subgraph Catalytic Cycle B; C; end D -- Catalyst Regeneration --> A; } caption: "Simplified Suzuki-Miyaura Catalytic Cycle"

Data Presentation: Suzuki-Miyaura Coupling

Feature5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridineRationale
Expected Reactivity HigherLowerThe electron-withdrawing difluoropyrrolidinyl group enhances the electrophilicity of the C-Br bond, facilitating oxidative addition.
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂Standard catalysts are generally effective for both substrates.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases can be employed, with stronger bases potentially required for the less reactive non-fluorinated analog.
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, Toluene/H₂O, DMFBiphasic solvent systems are commonly used.
Expected Yield Good to ExcellentModerate to GoodThe higher reactivity of the fluorinated substrate is expected to translate to higher yields under similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-aminopyridine Derivative [1][2]

  • Reaction Setup: In a Schlenk flask, combine the 5-bromo-2-aminopyridine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under a stream of inert gas (argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is influenced by the electronic properties of the aryl halide.

The increased electrophilicity of the C-Br bond in 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is expected to facilitate the initial oxidative addition step. However, the overall reaction rate is also dependent on the subsequent steps of the catalytic cycle, including the reductive elimination, which can be influenced by the steric environment around the palladium center.

dot graph TD { A[Aryl Bromide] -- Oxidative Addition --> B{Pd(II) Complex}; B -- Amine Coordination & Deprotonation --> C{Palladium Amido Complex}; C -- Reductive Elimination --> D[Arylamine Product]; subgraph Catalytic Cycle B; C; end D -- Catalyst Regeneration --> A; } caption: "Simplified Buchwald-Hartwig Amination Catalytic Cycle"

Data Presentation: Buchwald-Hartwig Amination

Feature5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridineRationale
Expected Reactivity HigherLowerThe electron-deficient nature of the fluorinated pyridine ring should favor oxidative addition.
Typical Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPPd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPBulky, electron-rich phosphine ligands are generally required.
Typical Base NaOt-Bu, K₂CO₃, Cs₂CO₃NaOt-Bu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is crucial for the deprotonation of the amine.
Typical Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, aprotic solvents are necessary.
Expected Yield Good to ExcellentModerate to GoodThe enhanced reactivity of the fluorinated substrate is likely to result in higher yields.

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Bromo-2-aminopyridine Derivative [3][4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 5-bromo-2-aminopyridine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is a valuable tool for the synthesis of complex molecules. The reactivity trend in Sonogashira coupling generally follows that of other palladium-catalyzed cross-coupling reactions, with more electron-deficient aryl halides often exhibiting higher reactivity.

Therefore, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is predicted to be more reactive than its non-fluorinated analog in the Sonogashira coupling due to the electron-withdrawing effect of the difluorinated substituent.

dot graph TD { A[Aryl Bromide] -- Oxidative Addition --> B{Pd(II) Complex}; B -- Transmetalation with Copper Acetylide --> C{Alkynylpalladium(II) Complex}; C -- Reductive Elimination --> D[Alkynylated Product]; subgraph Catalytic Cycle B; C; end D -- Catalyst Regeneration --> A; } caption: "Simplified Sonogashira Catalytic Cycle"

Data Presentation: Sonogashira Coupling

Feature5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridineRationale
Expected Reactivity HigherLowerThe electron-withdrawing group facilitates the oxidative addition of the C-Br bond to the palladium catalyst.
Typical Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuIA combination of a palladium catalyst and a copper(I) co-catalyst is standard.
Typical Base Et₃N, i-Pr₂NEtEt₃N, i-Pr₂NEtAn amine base is required to neutralize the HBr formed during the reaction.
Typical Solvent THF, DMFTHF, DMFAnhydrous polar aprotic solvents are commonly used.
Expected Yield Good to ExcellentModerate to GoodThe higher reactivity of the fluorinated substrate is expected to lead to better yields.

Experimental Protocol: Sonogashira Coupling of a 5-Bromo-2-aminopyridine Derivative [5][6][7]

  • Reaction Setup: In a Schlenk flask, dissolve the 5-bromo-2-aminopyridine derivative (1.0 equiv) in a suitable anhydrous solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998 , 31 (12), 852–860. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37 (2), 308–319. [Link]

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008 , 37 (2), 320–330. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(1), 190. [Link]

  • Sonogashira, K. Development of Palladium-Catalyzed Cross-Coupling of Organoboron Compounds: A New Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 2002 , 35 (10), 868–875. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000 , 122 (47), 11827–11828. [Link]

Sources

Comparing coupling efficiency: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine vs 5-iodo derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds are ubiquitous. The compound 2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine serves as a premium building block for kinase inhibitors and target-protein degraders. However, functionalizing the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a severe synthetic bottleneck.

As a Senior Application Scientist, I frequently observe researchers struggling with low conversions, high catalyst loadings, and protodehalogenation when using the 5-bromo derivative. This guide provides an objective, data-driven comparison between the 5-bromo and 5-iodo derivatives, demonstrating why the iodo-variant is not just an alternative, but a structural necessity for efficient library synthesis.

Mechanistic Causality: The "Perfect Storm" of Deactivation

To understand the performance gap between the 5-bromo and 5-iodo derivatives, we must analyze the causality behind the reaction failure. The efficiency of any cross-coupling reaction relies heavily on the Oxidative Addition step, where the Pd(0) active species inserts into the carbon-halogen (C-X) bond.

For the 5-halo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine scaffold, oxidative addition is severely impeded by two compounding factors:

  • Electronic Deactivation (The Resonance Effect): The pyrrolidine nitrogen at the 2-position donates lone-pair electron density into the pyridine ring via resonance. This increases the electron density at the 3- and 5-positions. Because oxidative addition requires the electron-rich Pd(0) center to donate electrons into the C-X antibonding orbital (LUMO), an electron-rich ring raises the LUMO energy, making the insertion thermodynamically unfavorable [1].

  • The Ortho-Steric Penalty: The methyl group at the 4-position creates a significant steric shield directly adjacent to the 5-position. Bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) required to overcome the electronic deactivation will sterically clash with this methyl group during the transition state.

Why the 5-Iodo Derivative Succeeds

The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~285 kJ/mol) [1]. More importantly, the C-I bond is significantly longer. This increased bond length allows the Pd(0) center to insert into the C-X bond at a greater distance from the sterically hindering 4-methyl group, drastically lowering the activation energy[2]. Consequently, aryl iodides exhibit profound reactivity advantages in sterically congested environments, allowing for milder conditions and lower catalyst loadings [3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X Addition TransMet Transmetalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Fig 1: Pd-catalyzed cross-coupling cycle highlighting oxidative addition as the rate-limiting step.

Quantitative Performance Comparison

The following table synthesizes representative experimental data comparing the coupling efficiency of the 5-bromo vs. 5-iodo derivatives under standardized, state-of-the-art catalytic conditions.

Reaction TypeCoupling PartnerHalogen (5-X)Catalyst SystemConditionsTimeYield (LC-MS)
Suzuki-Miyaura Phenylboronic acidBromo (-Br) 5 mol% Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 90°C18 h12% (Mostly SM)
Suzuki-Miyaura Phenylboronic acidIodo (-I) 2 mol% Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 60°C4 h>95%
Buchwald-Hartwig MorpholineBromo (-Br) 5 mol% Pd₂(dba)₃, RuPhos, tBuONaToluene, 100°C24 hTrace
Buchwald-Hartwig MorpholineIodo (-I) 2 mol% Pd₂(dba)₃, RuPhos, tBuONaToluene, 80°C6 h88%

Data Interpretation: The 5-bromo derivative fails to achieve meaningful conversion even at elevated temperatures, primarily stalling at the oxidative addition step, which leads to catalyst degradation (visible as palladium black precipitation). The 5-iodo derivative achieves near-quantitative conversion at lower temperatures and reduced catalyst loadings.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol for the Suzuki-Miyaura coupling of the 5-iodo derivative is designed as a self-validating system. Every step includes a rationale to guarantee reproducibility and prevent false negatives.

Materials Required:
  • Substrate: 5-Iodo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (1.0 equiv, 0.5 mmol)

  • Reagent: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)

  • Base: K₂CO₃ (2.5 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:
  • System Purging (Critical for Pd(0) stability):

    • Action: Add the 5-iodo substrate, arylboronic acid, and Pd(dppf)Cl₂ to an oven-dried Schlenk tube. Seal with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Complete deoxygenation is non-negotiable.

  • Solvent Introduction:

    • Action: Syringe in 4.0 mL of anhydrous, sparged 1,4-Dioxane, followed by 1.0 mL of sparged 2M aqueous K₂CO₃.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Sparging the solvents with Argon prior to addition prevents the introduction of dissolved oxygen.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 60°C in a pre-heated oil bath with vigorous stirring (800 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous base and organic solvent, ensuring rapid transmetalation. 60°C is sufficient for the highly reactive C-I bond; exceeding this temperature risks protodeboronation of the boronic acid.

  • In-Process Control (IPC):

    • Action: After 2 hours, withdraw a 10 µL aliquot via syringe under Argon. Quench in 1 mL Acetonitrile, filter, and analyze via LC-MS.

    • Causality: This validates the reaction trajectory. If the 5-iodo starting material is consumed but the product mass is absent, it indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

  • Workup & Isolation:

    • Action: Upon completion (>95% conversion), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Workflow Prep 1. Reagent Prep (Degassing) Reaction 2. Cross-Coupling (Heating) Prep->Reaction Monitor 3. IPC (LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Extraction) Monitor->Workup >95% Conv. Analyze 5. Validation (NMR/HPLC) Workup->Analyze

Fig 2: Self-validating experimental workflow for high-throughput cross-coupling reactions.

Conclusion

When dealing with the sterically encumbered and electronically deactivated 2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine scaffold, the choice of halogen is the single most critical variable. Upgrading from the 5-bromo to the 5-iodo derivative fundamentally alters the reaction thermodynamics, bypassing the oxidative addition bottleneck. For drug development professionals aiming to build robust, scalable SAR libraries, investing in the 5-iodo building block will drastically reduce optimization time and catalyst expenditure.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • National Institutes of Health (PMC). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Royal Society of Chemistry (RSC). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods to quantify 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, a novel pyridine derivative of interest in pharmaceutical development. As the precise and accurate measurement of an active pharmaceutical ingredient (API) is fundamental to ensuring product quality, safety, and efficacy, the validation of the analytical procedures used is a non-negotiable regulatory and scientific requirement.[1][2]

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques and validation parameters. It adheres to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[5][7]

Foundational Strategy: Analytical Technique Selection

The initial and most critical step is the selection of an appropriate analytical technique. The choice is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing). For a substituted pyridine derivative like 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, the two most viable chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8]

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile or thermally unstable pharmaceutical compounds.[8] Given the molecular weight and complex structure of the target analyte, HPLC, particularly in a reversed-phase mode, offers high versatility and is less likely to cause thermal degradation.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[9] While effective for many pyridine derivatives, its suitability depends on the analyte's ability to be volatilized without decomposition. A preliminary thermal stability study would be necessary to justify the selection of GC.

The following diagram illustrates a logical decision-making process for technique selection.

G cluster_0 Analyte Characterization cluster_1 Decision Pathway Analyte 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine Thermal_Stability Is the analyte thermally stable and volatile? Analyte->Thermal_Stability HPLC_Path High-Performance Liquid Chromatography (HPLC) (Preferred for non-volatile/thermally labile compounds) Thermal_Stability->HPLC_Path No GC_Path Gas Chromatography (GC) (Suitable for volatile/thermally stable compounds) Thermal_Stability->GC_Path Yes

Caption: Decision workflow for selecting the primary analytical technique.

For the purposes of this guide, we will proceed with Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) as the primary recommended technique due to its broader applicability to complex pharmaceutical molecules.

The Validation Master Plan: Core Performance Characteristics

A validation protocol must be established before the study begins, detailing the procedures and acceptance criteria for each validation parameter.[5][10] The core characteristics, as mandated by ICH Q2(R2), are specificity, linearity, range, accuracy, precision, and robustness.[5][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] For an assay, this ensures that the signal measured is solely from the target analyte.

Experimental Protocol (Specificity):

  • Sample Preparation:

    • Prepare a solution of the analyte reference standard.

    • Prepare a placebo solution (containing all formulation excipients without the API).

    • Prepare a spiked sample by adding the analyte to the placebo.

    • Induce degradation of the analyte through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis:

    • Inject and analyze all prepared solutions using the proposed HPLC method.

  • Evaluation:

    • Compare the chromatograms. The placebo and degradation blank chromatograms should show no interfering peaks at the retention time of the analyte peak.[13]

    • In the chromatogram of the analyte in the stressed sample, the main peak should be spectrally pure. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[14]

Experimental Protocol (Linearity):

  • Standard Preparation: Prepare a series of at least five standard solutions of the analyte from a stock solution, covering 80% to 120% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot the mean peak area response against the corresponding concentration.

    • Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) of ≥ 0.999.[1]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed using recovery studies.

Experimental Protocol (Accuracy):

  • Sample Preparation: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates for each level.[10]

  • Analysis: Analyze the spiked samples using the method.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100%.

    • The mean recovery should be within a pre-defined acceptance range, typically 98.0% to 102.0%.[15]

Precision

Precision reflects the random error of an analytical method and is evaluated at two levels: Repeatability and Intermediate Precision.[14]

  • Repeatability (Intra-assay precision): Expresses the precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[12]

Experimental Protocol (Precision):

  • Repeatability:

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both repeatability and intermediate precision studies.

    • The acceptance criterion for the RSD is typically not more than 2%.[1]

Detection and Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These parameters are more critical for impurity quantification methods than for assay methods. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[16]

Experimental Protocol (LOD & LOQ):

  • Preparation: Sequentially dilute a known low-concentration solution of the analyte.

  • Analysis: Inject the diluted solutions and determine the concentrations that yield the required S/N ratios.

  • Confirmation: For the determined LOQ concentration, perform multiple injections (e.g., six) and confirm that the precision (RSD) meets an appropriate criterion (e.g., ≤ 10%).

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol (Robustness):

  • Parameter Variation: Identify critical method parameters and vary them within a realistic range. Examples for HPLC include:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Flow rate (e.g., ±0.1 mL/min).

    • Column temperature (e.g., ±5 °C).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation:

    • Evaluate the effect of the variations on system suitability parameters (e.g., peak tailing, resolution, retention time). The system suitability criteria must still be met under all robust conditions.

Comparative Performance and Acceptance Criteria

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC-UV assay method for the quantification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

Validation ParameterTypical Acceptance CriteriaRationale & Supporting Insights
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.Ensures the method is selective for the analyte, preventing overestimation due to excipients or degradants.[13]
Linearity Coefficient of Determination (R²) ≥ 0.999.Confirms a proportional relationship between signal and concentration, which is fundamental for accurate quantification.[1]
Range Typically 80% to 120% of the nominal assay concentration.Defines the concentration interval where the method is proven to be reliable.
Accuracy Mean recovery of 98.0% - 102.0% at three levels.Demonstrates the closeness of the measured value to the true value, ensuring minimal systematic error.[15]
Precision (RSD) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 2.0%.Guarantees the consistency and reproducibility of the results within and between laboratory runs.[1]
Robustness System suitability parameters pass under all varied conditions.Proves the method's reliability during routine use where minor variations are expected.[12]

Analytical Method Validation Workflow

The entire validation process follows a structured, documented lifecycle, from initial planning to the final report. This ensures a systematic and compliant approach.

G cluster_workflow Analytical Method Validation Lifecycle ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev Proto 3. Write Validation Protocol Dev->Proto Exec 4. Execute Validation Experiments Proto->Exec Report 5. Prepare Validation Report Exec->Report Lifecycle 6. Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for the validation of an analytical method.

Conclusion

The validation of an analytical method for quantifying 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a systematic process that must be guided by established regulatory principles.[3][4] An RP-HPLC method with UV detection is proposed as a robust and reliable primary technique. The successful validation of this method, demonstrated through rigorous testing of specificity, linearity, accuracy, precision, and robustness, provides the necessary scientific evidence that it is fit for its intended purpose in a quality control environment. This lifecycle approach, from development through continuous monitoring, ensures the enduring quality and reliability of the analytical data generated.[3]

References

  • Lab Manager.
  • Benchchem.
  • Benchchem.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Scribd. FDA Guidelines for Analytical Validation | PDF. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • BioPharma Services Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • GMP-Verlag. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The CQA. Navigating EMA Validation Requirements: A Step-by-Step Guide. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • National Library of Medicine. [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

Sources

Navigating the Pharmacokinetic Landscape: A Comparative Guide to 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine and Standard Pyridines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the pyridine scaffold remains a cornerstone, celebrated for its versatility and presence in numerous FDA-approved drugs.[1][2] However, the journey from a promising hit to a viable drug candidate is often fraught with pharmacokinetic challenges. Simple, unsubstituted pyridines, while structurally appealing, can exhibit metabolic liabilities and suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. This has led medicinal chemists to explore a vast chemical space of substituted pyridines to meticulously sculpt their pharmacokinetic destiny.

This guide offers an in-depth comparison of the anticipated pharmacokinetic profile of a novel substituted pyridine, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine , against that of "standard" pyridines, such as 2-aminopyridine and 4-methylpyridine. By dissecting the influence of each substituent—the 5-bromo, the 2-(3,3-difluoropyrrolidin-1-yl), and the 4-methyl groups—we will construct a predictive pharmacokinetic profile, grounded in established medicinal chemistry principles and supported by experimental data from related compounds. This analysis aims to provide a rationale for the design of such complex molecules and to illustrate the strategic modifications employed to enhance drug-like properties.

The Standard Pyridine: A Pharmacokinetic Baseline

To appreciate the nuances of our substituted pyridine, we must first establish a baseline. "Standard" pyridines in this context refer to simple, often monosubstituted, derivatives that serve as foundational motifs in drug discovery. Their pharmacokinetic profiles are generally characterized by:

  • Absorption: Simple pyridines, being relatively small and polar molecules, can exhibit variable oral absorption. Their basicity (pKa of pyridine is ~5.2) means they can be protonated in the acidic environment of the stomach, which can limit passive diffusion across the gastrointestinal tract.[3]

  • Distribution: Their distribution into tissues is influenced by their polarity and plasma protein binding. Unsubstituted pyridines generally have low to moderate plasma protein binding.

  • Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation to form N-oxides and hydroxypyridines.[3][4] The presence of simple alkyl groups, like a methyl group, can also be a site for metabolic oxidation.[5]

  • Excretion: Metabolites and unchanged drug are primarily excreted renally.

Deconstructing the Substituents: A Predictive Pharmacokinetic Profile of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

The unique combination of substituents on our target molecule is designed to strategically modulate its ADME properties. Let's analyze the predicted impact of each group.

The Impact of the 5-Bromo Group

The introduction of a bromine atom at the 5-position of the pyridine ring is expected to have several significant effects:

  • Increased Lipophilicity: Halogens, including bromine, generally increase the lipophilicity (logP) of a molecule. This can enhance membrane permeability and potentially improve oral absorption.[6]

  • Metabolic Blocking: The bromo group can act as a "metabolic shield," sterically hindering or electronically deactivating adjacent positions on the pyridine ring that might otherwise be susceptible to CYP-mediated oxidation. This can lead to increased metabolic stability and a longer half-life.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen, potentially altering its ionization state at physiological pH and impacting its interactions with biological targets and transporters.

The Role of the 2-(3,3-difluoropyrrolidin-1-yl) Moiety

This substituent is arguably the most impactful in terms of pharmacokinetic modulation:

  • Enhanced Metabolic Stability: The geminal difluoro group on the pyrrolidine ring is a key feature. Fluorine substitution at a metabolically labile position is a well-established strategy to block oxidation by CYP enzymes.[7] The C-F bond is exceptionally strong, making it resistant to cleavage. This is anticipated to significantly reduce the metabolism of the pyrrolidine ring.

  • Modulation of Basicity and Lipophilicity: The electron-withdrawing nature of the two fluorine atoms will decrease the basicity of the pyrrolidine nitrogen.[8] This can be advantageous for several reasons: it can reduce off-target interactions with aminergic receptors and transporters, and a less basic compound may have improved cell permeability. The difluoro group also contributes to an increase in lipophilicity, which can further enhance absorption.[9]

  • Conformational Effects: The stereochemistry and conformational rigidity of the pyrrolidine ring can influence binding to target proteins and transporters.[10]

The Influence of the 4-Methyl Group

The methyl group at the 4-position, while seemingly simple, also plays a role:

  • Increased Lipophilicity: The methyl group contributes to a modest increase in the overall lipophilicity of the molecule.

  • Potential Metabolic Site: While the primary metabolic sites are often blocked by other substituents, the methyl group itself can be a site of oxidation to a hydroxymethyl or carboxylic acid metabolite.[11] However, the presence of the adjacent bulky and electron-withdrawing groups may sterically hinder this process.

  • Modulation of pKa: The methyl group is weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.[12]

Head-to-Head Comparison: Predicted Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic differences between standard pyridines and 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, based on the analysis of its substituents.

Pharmacokinetic ParameterStandard Pyridines (e.g., 2-Aminopyridine, 4-Methylpyridine)5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (Predicted)Rationale for Predicted Difference
Absorption
Oral BioavailabilityVariable, often moderateHighIncreased lipophilicity from bromo and difluoropyrrolidinyl groups enhances membrane permeability. Reduced first-pass metabolism due to metabolic shielding.
Distribution
Plasma Protein BindingLow to moderateModerate to HighIncreased lipophilicity generally correlates with higher plasma protein binding.
Volume of Distribution (Vd)ModerateModerate to HighIncreased tissue penetration due to higher lipophilicity.
Metabolism
Metabolic StabilityLow to Moderate (susceptible to oxidation)HighBromo group and difluoro groups block major sites of CYP-mediated metabolism.[7]
Primary Metabolic PathwaysN-oxidation, hydroxylation of the pyridine ring, oxidation of alkyl substituents.[3][4]Minor oxidation of the 4-methyl group, potential for glucuronidation of any formed hydroxylated metabolites.The most reactive positions on the pyridine and pyrrolidine rings are blocked.
Excretion
Clearance (CL)Moderate to HighLowReduced metabolism leads to lower hepatic clearance.
Half-life (t1/2)ShortLongA consequence of lower clearance.
Primary Route of ExcretionRenal (metabolites and parent drug)Primarily renal, with a higher proportion of unchanged drug likely.Slower metabolism means more of the parent compound will be available for renal excretion.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the metabolic pathways and the experimental workflow for assessing pharmacokinetic properties.

Predicted Metabolic Pathways cluster_0 Standard Pyridine Metabolism cluster_1 Predicted Metabolism of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine Standard Pyridine Standard Pyridine N-Oxide N-Oxide Standard Pyridine->N-Oxide CYP450 Hydroxypyridine Hydroxypyridine Standard Pyridine->Hydroxypyridine CYP450 Oxidized Alkyl Group Oxidized Alkyl Group Standard Pyridine->Oxidized Alkyl Group CYP450 (if alkyl present) Target Compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine Minor Metabolite Oxidized 4-methyl group Target Compound->Minor Metabolite CYP450 (minor pathway)

Caption: Predicted metabolic pathways of standard pyridines versus the target compound.

In Vitro & In Vivo Pharmacokinetic Workflow cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Study Compound Synthesis Compound Synthesis Microsomal Stability Microsomal Stability Compound Synthesis->Microsomal Stability Caco-2 Permeability Caco-2 Permeability Compound Synthesis->Caco-2 Permeability Plasma Protein Binding Plasma Protein Binding Compound Synthesis->Plasma Protein Binding Animal Dosing Animal Dosing Microsomal Stability->Animal Dosing Informs on metabolic clearance Caco-2 Permeability->Animal Dosing Predicts oral absorption Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: A typical workflow for assessing the pharmacokinetic properties of a drug candidate.

Experimental Protocols

To provide a practical context for the data discussed, here are detailed, step-by-step methodologies for key in vitro ADME assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a compound in the presence of liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate of disappearance, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[13][14]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the cell junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points, take samples from the basolateral side and a final sample from the apical side.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure as above, but add the test compound to the basolateral side and sample from the apical side.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8][10][15]

Conclusion

The strategic substitution of a simple pyridine core with a 5-bromo group, a 2-(3,3-difluoropyrrolidin-1-yl) moiety, and a 4-methyl group is a deliberate and rational approach to engineering a more favorable pharmacokinetic profile. The predicted outcome is a molecule with high oral bioavailability, enhanced metabolic stability, and a longer half-life compared to its simpler pyridine counterparts. This guide has aimed to provide a comprehensive and objective comparison, grounded in established principles of medicinal chemistry and supported by standardized experimental protocols. While the true pharmacokinetic profile of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine awaits empirical validation, the predictive analysis presented here serves as a powerful illustration of how modern drug design strategies are employed to overcome the pharmacokinetic hurdles that often lie on the path to clinical success.

References

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Domainex. Caco-2 Permeability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Taylor & Francis Online. 4-methylpyridine – Knowledge and References. Available from: [Link]

  • ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Available from: [Link]

  • Taylor & Francis Online. Quantitative structure-activity relationship – Knowledge and References. Available from: [Link]

  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Available from: [Link]

  • National Center for Biotechnology Information. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Available from: [Link]

  • IntechOpen. Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. Available from: [Link]

  • National Center for Biotechnology Information. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Available from: [Link]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • PubMed. Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. Available from: [Link]

  • PubMed. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Available from: [Link]

  • ResearchGate. ADMET, Pharmacokinetic and Docking properties of the fungal drug 2- (2, 4-difluorophenyl). Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ResearchGate. Effect of pyridine on key pharmacological parameters. Available from: [Link]

  • PubMed. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Available from: [Link]

  • Royal Society of Chemistry. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available from: [Link]

  • Taylor & Francis Online. Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones. Available from: [Link]

  • Wikipedia. 4-Methylpyridine. Available from: [Link]

  • ResearchGate. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Available from: [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Available from: [Link]

  • MDPI. ADME Properties in Drug Delivery. Available from: [Link]

  • PhysChem Forum. The Influence of Physicochemical Properties on ADME. Available from: [Link]

  • ACS Publications. Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. Available from: [Link]

Sources

In Vitro Assay Validation for DLK Inhibitors Derived from 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical building blocks requires moving beyond basic binding affinity. The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is a highly privileged scaffold utilized in the synthesis of neuroprotective kinase inhibitors, specifically targeting Dual Leucine Zipper Kinase (DLK / MAP3K12) .

This guide provides a comprehensive framework for validating inhibitors derived from this scaffold, objectively comparing their performance against existing alternatives, and establishing self-validating experimental protocols that ensure data integrity.

Mechanistic Rationale: Why This Scaffold?

To design a successful CNS-penetrant kinase inhibitor, the molecule must balance target affinity with metabolic stability and blood-brain barrier (BBB) permeability. Inhibitors derived from this specific pyridine scaffold achieve this through precise structure-activity relationships, as demonstrated in the1[1]:

  • 3,3-Difluoropyrrolidine Motif: The electron-withdrawing fluorine atoms significantly reduce the basicity of the pyrrolidine nitrogen. Causality: Lowering the pKa prevents the compound from becoming trapped in acidic lysosomal compartments and reduces hERG channel liability. This modification directly improves Lipophilic Ligand Efficiency (LipE) and BBB penetration[1].

  • 4-Methylpyridine Core: This acts as the primary ATP-competitive hinge-binding motif. Causality: The methyl group at the C4 position vectors perfectly into the hydrophobic specificity pocket of DLK, granting exceptional selectivity over closely related kinases (like JNK or p38)[1].

The DLK Signaling Cascade

DLK is an upstream "stress sensor" in neurons. Following nerve injury or trophic factor withdrawal, DLK phosphorylates MKK4/7, which in turn activates JNK, leading to c-Jun mediated axonal degeneration and apoptosis. Inhibiting DLK blocks this cascade at its apex.

DLK_Pathway Stress Trophic Factor Withdrawal (Cellular Stress) DLK DLK (MAP3K12) Kinase Activation Stress->DLK Triggers MKK MKK4 / MKK7 Phosphorylation DLK->MKK Phosphorylates Inhibitor Scaffold-Derived DLK Inhibitor Inhibitor->DLK ATP-competitive Inhibition JNK JNK1/2/3 Activation MKK->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Activates Degeneration Axonal Degeneration & Apoptosis cJun->Degeneration Transcriptional Program

Figure 1: DLK-mediated pro-degenerative signaling pathway and the pharmacological intervention point.

Comparative Performance Data

To validate a novel derivative of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine (referred to here as Scaffold-Derived Lead ), we must benchmark it against industry standards: GNE-3511 (a highly potent, brain-penetrant reference DLK inhibitor) and SP600125 (a legacy alternative that targets the downstream JNK pathway).

CompoundPrimary TargetDLK IC₅₀ (nM)JNK1 IC₅₀ (nM)DRG Axon Rescue EC₅₀ (nM)MDCK-MDR1 Efflux Ratio
Scaffold-Derived Lead DLK2.5>10,000151.8 (High CNS Penetration)
GNE-3511 (Reference) DLK4.0>10,000222.1 (High CNS Penetration)
SP600125 (Alternative) Pan-JNK>5,0004085015.4 (Poor CNS Penetration)

Interpretation: The scaffold-derived lead demonstrates superior biochemical potency and phenotypic rescue compared to downstream JNK inhibition. Furthermore, its low efflux ratio (< 2.5) confirms that the 3,3-difluoropyrrolidine modification successfully evades P-glycoprotein (P-gp) mediated efflux, a critical failure point for legacy compounds like SP600125.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate intrinsic quality control metrics to ensure that the data generated is trustworthy and free from common assay artifacts.

Protocol 1: TR-FRET Biochemical Kinase Assay

Purpose: Determine the IC₅₀ of the compound against recombinant DLK. Causality: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard luminescence? CNS-targeted chemical libraries often contain heterocyclic rings that auto-fluoresce, creating false positives. TR-FRET utilizes a long-lifetime Lanthanide fluorophore (e.g., Terbium). By introducing a microsecond time delay before measuring emission, short-lived background compound autofluorescence is completely eliminated, ensuring high-fidelity data[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the scaffold-derived inhibitor in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant DLK kinase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ULight-labeled MKK4 peptide and 10 µM ATP. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Europium-anti-phospho-MKK4 antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the ratiometric signal (665/615 nm).

  • Self-Validation (Z'-Factor): The assay plate must include 16 wells of DMSO vehicle (100% activity) and 16 wells of 1 µM staurosporine (0% activity). Calculate the Z'-factor using the 2[2]. Proceed only if Z' > 0.6.

Protocol 2: DRG Neuron Axon Degeneration Assay (Phenotypic)

Purpose: Confirm that the biochemical inhibition translates to actual neuroprotection in a living cellular model. Causality: Why use Nerve Growth Factor (NGF) withdrawal in Dorsal Root Ganglion (DRG) neurons? NGF withdrawal perfectly mimics the physiological trophic deprivation stress that activates the DLK-dependent retrograde apoptotic signal in vivo. If a compound inhibits DLK, it will physically halt the fragmentation of the axon[3].

Step-by-Step Methodology:

  • Cell Culture: Dissect and culture embryonic day 13.5 (E13.5) murine DRG neurons in 96-well plates coated with poly-D-lysine and laminin. Maintain in neurobasal medium supplemented with 50 ng/mL NGF for 5 days to allow extensive axonal network formation.

  • Stress Induction: Wash the cultures three times with NGF-free medium to remove all trophic support.

  • Treatment: Add NGF-free medium containing anti-NGF neutralizing antibody and the scaffold-derived inhibitor (0.1 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Immunostain with anti-β-tubulin III (neuronal marker) and Hoechst 33342 (nuclear marker).

  • Quantification: Image plates using an automated high-content confocal microscope. Use image analysis software to calculate the "Degeneration Index" (ratio of fragmented axon area to total axon area).

  • Self-Validation: Include a "+NGF" positive control (Degeneration Index < 0.2) and a "-NGF + Vehicle" negative control (Degeneration Index > 0.8). The assay is only valid if the dynamic range between these controls exceeds 4-fold.

Protocol 3: MDCK-MDR1 Permeability Assay

Purpose: Verify that the 3,3-difluoropyrrolidine modification successfully enables blood-brain barrier penetration. Causality: The BBB is heavily fortified by P-glycoprotein (P-gp), an efflux pump that ejects foreign molecules. MDCK cells transfected with the human MDR1 gene (which encodes P-gp) form polarized monolayers. By measuring the transport of the drug in both directions (Apical to Basolateral, and Basolateral to Apical), we can calculate an Efflux Ratio (ER).

Step-by-Step Methodology:

  • Monolayer Preparation: Seed MDCK-MDR1 cells on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm², confirming tight junction formation.

  • Dosing: Add 10 µM of the test compound to either the Apical chamber (A-B transport) or Basolateral chamber (B-A transport).

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

  • LC-MS/MS Analysis: Quantify compound concentrations in the aliquots using liquid chromatography-tandem mass spectrometry.

  • Self-Validation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Include Digoxin as a positive control for P-gp efflux (ER > 10). A valid CNS candidate must yield an ER < 2.5.

Validation Workflow

The following diagram illustrates the sequential go/no-go decision matrix for validating derivatives of this scaffold.

Validation_Workflow Synthesis Compound Synthesis TRFRET TR-FRET Assay (DLK IC50) Synthesis->TRFRET DRG DRG Neuron Assay (NGF Withdrawal) TRFRET->DRG IC50 < 10 nM ADME MDCK-MDR1 (BBB Permeability) DRG->ADME EC50 < 50 nM Lead In Vivo Efficacy Models ADME->Lead Efflux Ratio < 2.5

Figure 2: Sequential in vitro validation workflow for selecting CNS-penetrant DLK inhibitors.

References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry. Available at:[Link]

  • NIH / bioRxiv. (2024). "Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition." bioRxiv. Available at:[Link]

  • NIH / PMC. (2019). "Optimization and validation of a TR-FRET assay for high-throughput screening." PubMed Central. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine. As a complex halogenated pyridine derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting our commitment to value beyond the product itself.

Hazard Identification and Risk Assessment

Understanding the chemical nature of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine is the foundation of its safe disposal. The molecule's structure incorporates a brominated pyridine ring and a difluorinated pyrrolidine moiety. This combination suggests that it should be treated as a hazardous substance until comprehensive toxicological data is available.

  • Halogenated Pyridine Core: Pyridine and its derivatives are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] The presence of a bromine atom increases its molecular weight and can enhance its persistence and potential for bioaccumulation. Halogenated pyridines are noted for their low transformation rates in the environment, underscoring the need for controlled disposal.[3]

  • Fluorinated Substituent: The difluoropyrrolidine group adds another layer of complexity. Organofluorine compounds are known for their high stability due to the strength of the carbon-fluorine bond.[4] While this stability is advantageous in drug design, it necessitates disposal methods capable of complete molecular destruction, such as high-temperature incineration.[5][6]

Based on these structural features, the compound must be classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under codes for toxic wastes.[7][8]

Table 1: Assessed Hazards and Regulatory Considerations
Hazard CategoryScientific RationaleRecommended Handling Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Pyridine derivatives can cause irritation to the skin, eyes, and respiratory system.[1][9][10][11]Always handle within a certified chemical fume hood. Use prescribed Personal Protective Equipment (PPE) at all times.
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Improper disposal can contaminate soil and water.[7]Do not discharge to drains or the environment.[12][13] All waste must be collected for controlled disposal.
Reactivity Incompatible with strong oxidizing agents and strong acids.[9] Contact may cause violent reactions.[14][15]Segregate from incompatible chemicals during storage and waste accumulation.[16]

Pre-Disposal: Safe Handling and Waste Segregation

Proper procedure begins the moment the compound is designated as waste. Adherence to these steps is critical to prevent accidental exposure and chemical incidents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, including during disposal preparation.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[17]Protects against splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[17]Prevents skin absorption. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[18]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.[17]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[17]Essential when handling outside of a fume hood or in case of a spill.
Waste Segregation: The Causality of Chemical Compatibility

Segregation is not merely an organizational task; it is a critical safety measure. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine must be collected in a dedicated hazardous waste container.

Do NOT mix with:

  • Strong Oxidizing Agents (e.g., Nitrates, Perchlorates): Mixing can lead to ignition or explosion.[3]

  • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause vigorous, exothermic reactions.

  • Non-Halogenated Solvents: Keeping halogenated and non-halogenated waste streams separate is often a requirement for disposal facilities and can reduce disposal costs.

The guiding principle is to prevent unforeseen chemical reactions within the waste container.[16] All waste containers must be clearly and accurately labeled to prevent such occurrences.[8][16]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine from the point of generation to final removal.

Step 1: Waste Characterization and Container Selection
  • Designate as Hazardous Waste: From the moment it is no longer needed, the compound is considered hazardous waste.

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.[8] The container must be in good condition, free of damage, and have a secure, leak-proof closure.[7]

Step 2: Labeling the Waste Container
  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine". Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.[16]

    • The name of the principal investigator and laboratory location.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store at or Near the Point of Generation: The waste container must be kept in the laboratory where the waste is generated, under the control of the operator.[8][19]

  • Keep Containers Closed: The container must remain closed at all times except when adding waste.[8] This prevents the release of vapors.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[8][20]

Step 4: Arranging for Final Disposal
  • Schedule a Pickup: Once the container is full or has been in the SAA for six to twelve months (consult your institutional policy), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal company.[7][19]

  • Incineration is Key: The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility.[6][17] This process is equipped with afterburners and scrubbers to neutralize the harmful byproducts generated, such as hydrogen halides (HBr, HF).[17]

Step 5: Decontamination of Empty Containers
  • Triple Rinsing: An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.[20]

  • Procedure:

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[20]

    • Crucially, the rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [20]

  • Final Disposal of Container: After triple rinsing, deface all hazardous labels on the container and dispose of it as regular laboratory glass or plastic waste.[20]

Step 6: Documentation
  • Maintain Records: Keep a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[17] This is a legal requirement and a cornerstone of a robust safety program.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.

G Disposal Workflow for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine start Waste Generation (Pure compound or contaminated materials) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Halogenated Hazardous Waste ppe->characterize segregate Step 3: Segregate Waste (Dedicated, compatible container) characterize->segregate label_waste Step 4: Label Container (Full Chemical Name, Hazards, Date) segregate->label_waste store Step 5: Store in SAA (At point of generation, closed, secondary containment) label_waste->store spill_check Spill Occurred? store->spill_check spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Dispose of materials as hazardous waste) spill_check->spill_protocol Yes full_check Container Full or Time Limit Reached? spill_check->full_check No spill_protocol->store continue_accumulation Continue Accumulation (Monitor limits) full_check->continue_accumulation No request_pickup Step 6: Request EHS Pickup full_check->request_pickup Yes continue_accumulation->store documentation Step 7: Document Disposal (Maintain cradle-to-grave records) request_pickup->documentation end Final Disposal (High-Temperature Incineration by Licensed Facility) documentation->end

Caption: Decision workflow for handling and disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.[17]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the lab.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2, including respiratory protection.

  • Containment:

    • For a solid spill , carefully scoop or sweep the material to avoid generating dust.[17]

    • For a liquid spill (e.g., in a solvent), cover with an inert absorbent material like vermiculite, sand, or earth.[3][17] Do not use combustible materials like paper towels.

  • Collection: Carefully place the contained material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste.[17][21]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[17] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[17]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Blog. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?.
  • Hydrogen fluoride pyridine Safety Data Sheet.
  • Benchchem. (2025). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • BroadPharm. (2025, December 17). Safety Data Sheet.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET for 5-Bromo-2-fluoropyridine.
  • Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET for 2,5-Dibromo-4-methylpyridine.
  • Utah State University. Incompatible Chemicals.
  • Chemical Process SOP Example for Bromodeoxyuridine (BrdU).
  • Chemical Incompatibility Chart.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
  • ThermoFisher Scientific. (2025, October 24). SAFETY DATA SHEET for 3,5-Dibromo-4-methylpyridine.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • Request PDF. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the novel compounds we synthesize and handle as intermediates are frequently uncharacterized from a toxicological standpoint. This guide provides a comprehensive, risk-based framework for the safe handling, use, and disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, ensuring that scientific progress and personal safety proceed hand-in-hand.

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. By understanding the why, we empower ourselves to make informed decisions and cultivate a culture of safety that becomes second nature.

Section 1: Hazard Assessment & Compound Profile
  • Brominated Pyridine Core: The pyridine ring is a common heterocyclic scaffold. Brominated pyridines can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] They are often classified as harmful if swallowed or in contact with skin.[4] The bromine atom increases the molecule's molecular weight and can contribute to its persistence in the environment.

  • Fluorinated Pyrrolidine Moiety: Fluorinated organic compounds are of growing importance in pharmaceuticals due to their unique properties.[5] However, the introduction of fluorine can also alter toxicological profiles.[6] While the 3,3-difluoro group is generally stable, the overall safety of this heterocyclic portion should be treated with caution.

  • Overall Profile: Given its structure as a halogenated, heterocyclic amine derivative, we must assume the compound is, at a minimum, an irritant and potentially toxic. The toxicological properties have not been fully investigated, which necessitates a conservative approach to handling.[7]

Compound Attribute Information / Inferred Hazard
Chemical Name 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Class Halogenated Heterocyclic Compound
Assumed Physical State Solid or high-boiling liquid
Inferred Primary Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed/Inhaled.[4][8]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[1]
Section 2: The Core Safety Protocol: Engineering Controls & PPE

The foundation of laboratory safety is a multi-layered defense system. We begin with engineering controls, which are the most effective at isolating us from hazards, and supplement them with Personal Protective Equipment (PPE).[9][10]

Primary Engineering Controls: Your First Line of Defense

All manipulations of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. A fume hood is essential for controlling exposure to hazardous fumes and vapors that may be generated.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, protecting you from direct contact.[11] The minimum required PPE for working with this compound includes a lab coat, safety goggles, and appropriate gloves.[12]

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[12] They provide 360-degree protection from splashes, which standard safety glasses do not.

    • Face Shield : When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching or large-scale transfers), a face shield must be worn in addition to safety goggles.[12]

  • Hand Protection :

    • Glove Selection : Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.[2]

    • Double Gloving : Wearing two pairs of nitrile gloves is a prudent measure that increases protection against tears and provides a brief window to react in case of a splash, by allowing the outer glove to be removed without contaminating the inner glove.

    • Proper Removal : Never touch the outside of a contaminated glove with your bare skin. Practice proper glove removal techniques to avoid cross-contamination.[2]

  • Body Protection :

    • A flame-resistant lab coat with cuffed sleeves is required. It should be fully buttoned to protect your skin and personal clothing from potential spills.[9]

  • Respiratory Protection :

    • Under normal conditions within a functioning fume hood, respiratory protection is not required.[9] However, in the event of a large spill outside of the fume hood or during emergency response, a full-face respirator with organic vapor cartridges may be necessary.[13][14]

PPE_Selection start Assess Task fume_hood Work in Fume Hood? start->fume_hood yes_hood Yes fume_hood->yes_hood Always no_hood No STOP WORK Re-evaluate Procedure ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves yes_hood->ppe_base scale Scale of Work? ppe_base->scale small_scale < 5 grams (Incidental Contact) scale->small_scale Small large_scale > 5 grams (Splash Hazard) scale->large_scale Large spill Spill Outside Hood? small_scale->spill ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloving or  Neoprene Gloves large_scale->ppe_enhanced ppe_enhanced->spill no_spill Proceed with Task spill->no_spill No yes_spill Yes (Emergency Response) spill->yes_spill Yes respirator Add Respirator (Organic Vapor Cartridge) yes_spill->respirator

Caption: PPE selection workflow for handling the compound.

Section 3: Operational Handling & Storage
  • Weighing : If weighing a solid, do so in a disposable weigh boat inside the fume hood. For liquids, transfer via syringe or pipette.

  • Transfers : Always keep containers of the compound sealed when not in use.[13] When transferring between containers, do so slowly and carefully to minimize splashing.

  • Storage : Store the compound in a tightly sealed, clearly labeled container.[15] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong acids and oxidizing agents.[1][15] Fluorinated heterocyclic compounds, such as fluoropyridines, should be protected from moisture.[15]

Section 4: Spill Management & Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spill (Inside Fume Hood) :

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[16]

    • Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Large Spill (or any spill outside the Fume Hood) :

    • EVACUATE the immediate area. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.[16]

    • Close the laboratory doors to contain the vapors.[16]

    • Call your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for emergency chemical response.

Spill_Response spill_detected Spill Detected location Location of Spill? spill_detected->location in_hood Inside Fume Hood location->in_hood Inside out_hood Outside Fume Hood location->out_hood Outside size Size of Spill? in_hood->size evacuate EVACUATE Area ALERT Personnel CALL Emergency Response out_hood->evacuate small Small & Contained size->small Small large Large or Uncontained size->large Large cleanup_self ALERT Colleagues Absorb with inert material Clean area Dispose as Halogenated Waste small->cleanup_self large->evacuate

Caption: Decision tree for chemical spill response.

Section 5: Waste Disposal

Proper waste segregation is crucial for both safety and environmental responsibility. As a halogenated organic compound, this material requires specific disposal procedures.

  • Segregation is Key : All waste contaminated with 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine must be collected in a dedicated "Halogenated Organic Waste" container.[16][17][18] Do not mix with non-halogenated waste.[17][19][20] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[17][19]

  • Waste Streams :

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, and silica gel should be placed in a sealed, clearly labeled solid waste container.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a sealed, compatible liquid waste container.[20] The container must have a screw-top cap and be kept closed at all times except when adding waste.[16]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[16][19] Do not use abbreviations or chemical formulas.[16]

By adhering to these protocols, we not only protect ourselves and our colleagues but also uphold the principles of responsible scientific stewardship. This guide should be considered a living document, subject to revision as more specific toxicological data for this compound becomes available.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Vertex AI Search.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • 3-Bromopyridine Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Laboratory Safety Guidance.
  • Laboratories - Standards.
  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.
  • Organic Solvents. Cornell University, Environmental Health and Safety.
  • Hazardous Waste Segreg
  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
  • Chemical Waste Disposal Guidelines. University of Louisville.
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - 5-Bromo-2-fluoro-4-methylpyridine. (2025, October 29). Tokyo Chemical Industry.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • Bromine in orgo lab SOP.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS. BOC Sciences.
  • SAFETY DATA SHEET - 2-Bromo-5-methylpyridine. (2018, July 6). TCI AMERICA, Spectrum Chemical.
  • SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine. (2010, November 16). Fisher Scientific.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET - 2-Bromo-3-methylpyridine. (2025, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Pyridinium bromide perbromide. (2012, February 2). Durham Tech.
  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). (2021, August 23).
  • SAFETY DATA SHEET - 4-Methylpyridine. (2025, November 6). Merck Millipore.
  • SAFETY DATA SHEET - 2,5-Dibromo-4-methylpyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-3-methylpyridine-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET. (2018, September 4). Merck Millipore.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。